Product packaging for Fimasartan(Cat. No.:CAS No. 247257-48-3)

Fimasartan

Cat. No.: B1672672
CAS No.: 247257-48-3
M. Wt: 501.6 g/mol
InChI Key: AMEROGPZOLAFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fimasartan is a member of biphenyls.
This compound is an angiotensin II receptor antagonist (ARB) drug employed in the treatment of both hypertension and heart failure. It has been found to be safe when administered with hydrochlorothiazide (a diuretic) in clinical trials. This compound was initially approved September 9th, 2010 in South Korea and is marketed under the brand name Kanarb by Boryung Pharmaceuticals.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
an angiotensin II receptor antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N7OS B1672672 Fimasartan CAS No. 247257-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEROGPZOLAFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179460
Record name Fimasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247257-48-3
Record name Fimasartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247257-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fimasartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247257483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fimasartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fimasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIMASARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58222188P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fimasartan's Mechanism of Action on Angiotensin II Type 1 (AT1) Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fimasartan is a potent, selective, and long-acting non-peptide angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1][2] Its therapeutic efficacy stems from its high-affinity, insurmountable antagonism of the Angiotensin II Type 1 (AT1) receptor. This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its binding kinetics, its influence on canonical and non-canonical signaling pathways, and the experimental methodologies used to characterize these interactions. Quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

AT1 Receptor Binding Characteristics

This compound distinguishes itself from other ARBs, such as losartan, through its superior potency and durable receptor blockade.[2][3] It exhibits a noncompetitive and insurmountable binding profile to the AT1 receptor, indicating a slow dissociation rate and prolonged receptor occupancy.[3][4] This "insurmountable" antagonism means that even at high concentrations of the natural ligand, Angiotensin II (Ang II), the blockade by this compound is not readily overcome.

Quantitative Binding Data

The affinity and inhibitory concentration of this compound have been quantified in various in vitro systems. These values underscore its high potency compared to earlier-generation ARBs.

ParameterValueCell/Tissue SystemCommentsReference
IC₅₀ 0.13 nMRat Adrenal Cortex MembranesInhibits 50% of [¹²⁵I]Ang II binding. For comparison, Losartan's IC₅₀ is 80.0 nM.[3][4]
K_d 0.03 nMHEK-293 Cell MembranesEquilibrium dissociation constant, indicating very high binding affinity.[5]
Dissociation T₁/₂ 63.7 minHEK-293 Cell MembranesThe half-life of the this compound-AT1 receptor complex, demonstrating slow dissociation.[5]

Impact on AT1 Receptor Signaling Pathways

This compound exerts its antihypertensive effects by blocking the downstream signaling cascades initiated by Ang II binding to the AT1 receptor. This blockade prevents vasoconstriction, aldosterone secretion, and cellular growth, while also engaging pathways that confer organ protection.

Blockade of the Canonical Gq/11 Pathway

The primary signaling pathway for the AT1 receptor involves coupling to the Gq/11 family of G-proteins. Activation of this pathway leads to a rapid increase in intracellular calcium, a key trigger for smooth muscle contraction. This compound effectively inhibits this entire cascade.

The binding of Ang II to the AT1 receptor normally activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[6] The subsequent rise in intracellular Ca²⁺, along with DAG's activation of Protein Kinase C (PKC), leads to physiological responses like vascular smooth muscle contraction.[8] By blocking Ang II from binding, this compound prevents G-protein activation and abrogates the production of these second messengers.

cluster_membrane cluster_cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound This compound This compound->AT1R Binds & Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (ER) IP3->IP3R Activates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cyto ↑ Intracellular Ca²⁺ IP3R->Ca_Cyto Release Ca_ER Ca²⁺ (ER Store) Response Physiological Response (e.g., Vasoconstriction) Ca_Cyto->Response PKC->Response

Caption: this compound's blockade of the canonical AT1R-Gq/11 signaling pathway.
Modulation of Non-Canonical and Organ-Protective Pathways

Beyond blood pressure reduction, this compound demonstrates organ-protective effects by modulating other signaling pathways.

  • MAPK Pathway: Ang II can induce vascular senescence through the ERK/p38 MAPK-CYR61 pathway. This compound has been shown to block the Ang II-induced activation of both ERK1/2 and p38 MAPK, thereby reducing the expression of downstream effectors like p53 and p16 and protecting against vascular senescence.[9]

  • Nrf2 Antioxidant Pathway: In models of renal fibrosis, this compound treatment upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream antioxidant genes, including NQO1 and HO-1.[10][11][12] This action enhances cellular defense against oxidative stress, contributing to its renoprotective effects.[10][12] Concurrently, it inhibits the expression of pro-oxidant enzymes like Nox1, Nox2, and Nox4.[10][12]

cluster_pro_fibrotic Pro-Fibrotic / Pro-Senescence Pathways cluster_anti_fibrotic Anti-Fibrotic / Antioxidant Pathways AngII_1 Angiotensin II AT1R_1 AT1 Receptor AngII_1->AT1R_1 MAPK ERK / p38 MAPK AT1R_1->MAPK CYR61 CYR61 MAPK->CYR61 Senescence Vascular Senescence CYR61->Senescence Fimasartan_1 This compound Fimasartan_1->AT1R_1 Inhibits Fimasartan_2 This compound Nrf2 ↑ Nrf2 Signaling Fimasartan_2->Nrf2 Antioxidant ↑ Antioxidant Gene Expression (HO-1, NQO1) Nrf2->Antioxidant Protection Renal Protection Antioxidant->Protection

Caption: this compound's dual action on pro-senescence and antioxidant pathways.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (K_d) and inhibitory potency (IC₅₀) of a compound for its receptor.

  • Objective: To quantify the interaction between this compound and the AT1 receptor.

  • Materials:

    • Receptor Source: Membrane preparations from cells (e.g., HEK-293) or tissues (e.g., rat liver, adrenal cortex) expressing AT1 receptors.[13]

    • Radioligand: A high-affinity AT1 receptor ligand labeled with a radioisotope, typically [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[13]

    • Competitor: Unlabeled this compound at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[14]

    • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.[14]

  • Methodology:

    • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and serially diluted this compound. Total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand) wells are included as controls.[14]

    • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[14]

    • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration. The membranes are trapped on the filter, while the free ligand passes through.[15]

    • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound or non-specifically bound radioligand.[14][15]

    • Quantification: Measure the radioactivity retained on each filter using a gamma counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The K_i can then be calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow P1 1. Prepare Reagents (Membranes, Radioligand, This compound Dilutions) P2 2. Incubate (Allow binding to reach equilibrium) P1->P2 P3 3. Filter & Wash (Separate bound from free radioligand) P2->P3 P4 4. Count Radioactivity (Quantify bound ligand) P3->P4 P5 5. Data Analysis (Calculate IC₅₀ / K_i) P4->P5

Caption: General workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures a direct consequence of Gq-coupled receptor activation, providing insight into a compound's ability to act as an antagonist.

  • Objective: To measure this compound's ability to inhibit Ang II-induced intracellular calcium release.

  • Materials:

    • Cell Line: A cell line endogenously or recombinantly expressing the AT1 receptor (e.g., vascular smooth muscle cells, HEK-293-AT1R).

    • Calcium Indicator Dye: A cell-permeant fluorescent dye that increases in intensity upon binding Ca²⁺, such as Fluo-4 AM.[6][16]

    • Agonist: Angiotensin II.

    • Antagonist: this compound.

    • Instrumentation: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).[17]

  • Methodology:

    • Cell Plating: Plate cells in a microplate (e.g., 384-well) and allow them to adhere overnight.[16]

    • Dye Loading: Remove the culture medium and add a loading buffer containing the Fluo-4 AM dye. A masking agent may be included to reduce background fluorescence.[16]

    • Incubation: Incubate the plate for approximately 1 hour at 37°C to allow the dye to enter the cells and be cleaved into its active, cell-impermeant form.[16]

    • Assay Execution: Place the cell plate into the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • The instrument's pipettor adds varying concentrations of this compound to the wells for a pre-incubation period.

    • The instrument then adds a fixed concentration of Ang II (typically an EC₈₀ concentration) to stimulate the cells.

    • Measurement: Monitor the fluorescence intensity kinetically in real-time, immediately before and after the addition of the agonist.

    • Data Analysis: The increase in fluorescence (peak response) following agonist addition is measured. The inhibitory effect of this compound is determined by plotting the peak response against the this compound concentration to calculate an IC₅₀ value.

Inositol Phosphate (IP₁) Accumulation Assay

This assay provides another measure of Gq pathway activation and is particularly useful as it measures a more stable downstream product compared to the transient Ca²⁺ signal.

  • Objective: To quantify this compound's inhibition of Ang II-induced IP₁ accumulation.

  • Principle: In the presence of lithium chloride (LiCl), the degradation of IP₁ (the final metabolite in the IP₃ cascade) is blocked, causing it to accumulate.[18] This accumulation can be measured, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[19]

  • Methodology (briefly):

    • Cells are pre-treated with this compound.

    • Cells are then stimulated with Ang II in the presence of LiCl.[18]

    • After incubation, cells are lysed.

    • Detection reagents (e.g., a europium-labeled anti-IP₁ antibody and a d2-labeled IP₁ analog) are added.[18]

    • A competitive immunoassay ensues, and the HTRF signal is read. The signal is inversely proportional to the amount of IP₁ produced by the cells. Data is used to generate an IC₅₀ curve for this compound.[19]

Conclusion

This compound is a highly potent AT1 receptor antagonist characterized by its strong binding affinity, slow dissociation kinetics, and insurmountable mode of action. It effectively blocks the canonical Gq/11-PLC-IP₃-Ca²⁺ signaling pathway, which is the primary mechanism for its antihypertensive effect. Furthermore, emerging evidence highlights its ability to modulate non-canonical pathways, such as inhibiting pro-senescent MAPK signaling and activating the protective Nrf2 antioxidant response. This multifaceted mechanism of action, confirmed through robust in vitro experimental protocols, establishes this compound as a highly effective therapeutic agent for hypertension with potential for additional organ-protective benefits.

References

Fimasartan: A Comprehensive Technical Guide to Synthesis and Chemical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimasartan is a non-peptide angiotensin II receptor antagonist (ARB) utilized in the management of hypertension and heart failure.[1] Its therapeutic effect is achieved through the selective blockade of the angiotensin II receptor type 1 (AT₁), which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] This technical guide provides an in-depth overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols and data for researchers and professionals in drug development.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their condensation and subsequent functional group transformations. Two primary intermediates are first synthesized: 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide and N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole.

Synthesis of Intermediates

1. Synthesis of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide:

This intermediate is prepared through the reaction of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid with a haloformate compound, such as ethyl chloroformate, in the presence of a base like triethylamine. The resulting activated acid derivative is then reacted with dimethylamine to yield the desired amide.[3][4]

2. Synthesis of N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole:

This synthesis begins with 4-methyl-2'-cyanobiphenyl, which undergoes a cyclization reaction with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) to form (4'-methylbiphenyl-2-yl)tetrazole. The tetrazole is then protected with a triphenylmethyl (trityl) group by reacting it with trityl chloride. Finally, the methyl group is brominated using a brominating agent like N-bromosuccinimide (NBS) to yield the target intermediate.[5]

Final Synthesis of this compound

The final steps of this compound synthesis involve the N-alkylation of the pyrimidine intermediate with the biphenyltetrazole intermediate, followed by thionation and deprotection.

Experimental Protocol:

  • N-Alkylation: 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide is reacted with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole in a suitable solvent system, such as a mixture of DMF and ethyl acetate, in the presence of a base like lithium hydride.[6] This reaction couples the two key intermediates.

  • Thionation and Deprotection: The resulting compound is then treated with Lawesson's reagent. This step simultaneously introduces the thioamide functionality and removes the triphenylmethyl protecting group from the tetrazole ring.[2] The reaction is typically carried out by refluxing in a solvent like toluene.

  • Purification: The crude this compound is purified through recrystallization from an appropriate solvent system, such as ethyl acetate and water, to yield the final product.[6]

Synthesis Workflow:

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Acetic_Acid_Derivative 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid Activated_Acid Activated Acid Derivative Acetic_Acid_Derivative->Activated_Acid + Haloformate, Base Haloformate Haloformate Compound Base1 Base (e.g., Triethylamine) Intermediate_1 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide Activated_Acid->Intermediate_1 + Dimethylamine Dimethylamine Dimethylamine N_Alkylation N-Alkylation Intermediate_1->N_Alkylation Biphenyl_Derivative 4-methyl-2'-cyanobiphenyl Tetrazole_Intermediate (4'-methylbiphenyl-2-yl)tetrazole Biphenyl_Derivative->Tetrazole_Intermediate + Sodium Azide, Lewis Acid Sodium_Azide Sodium Azide Lewis_Acid Lewis Acid Protected_Tetrazole N-trityl-(4'-methylbiphenyl-2-yl)tetrazole Tetrazole_Intermediate->Protected_Tetrazole + Trityl Chloride Trityl_Chloride Trityl Chloride Intermediate_2 N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole Protected_Tetrazole->Intermediate_2 + NBS NBS N-Bromosuccinimide (NBS) Intermediate_2->N_Alkylation Thionation_Deprotection Thionation & Deprotection N_Alkylation->Thionation_Deprotection + Lawesson's Reagent Fimasartan_Product This compound Thionation_Deprotection->Fimasartan_Product

This compound Synthesis Workflow

Chemical Characterization

The chemical structure and purity of synthesized this compound are confirmed using various analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₇H₃₁N₇OS[6]
Molecular Weight501.65 g/mol [6]
AppearanceOff-white solid[6]
Melting Point152-155 °C (for a related intermediate)[6]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show signals for the butyl group protons (aliphatic region), methyl groups on the pyrimidine ring, methylene protons connecting the two main ring systems, and aromatic protons from the biphenyl group.

  • ¹³C NMR: The spectrum would display distinct signals for the carbons of the butyl chain, the pyrimidine and tetrazole rings, the biphenyl system, the thioamide carbon, and the dimethylamino methyl groups. A key indicator for successful thionation is the presence of the thioamide carbon signal, which is expected to appear at a significantly different chemical shift compared to the corresponding amide carbonyl carbon in the precursor. For instance, in a study of an oxidative degradation product of this compound where the C=S was converted to C=O, the thione carbon signal at 199 ppm disappeared and was replaced by a carbonyl signal at 168.98 ppm.[2][7]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretching (tetrazole)
~3050C-H stretching (aromatic)
~2950C-H stretching (aliphatic)
~1650C=O stretching (pyrimidine)
~1600, ~1470C=C stretching (aromatic)
~1230C=S stretching (thioamide)

The disappearance of the C=S stretching vibration and the appearance of a C=O stretching vibration can be used to monitor the oxidative degradation of this compound.[2][7]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the characterization of this compound.

TechniqueIonization Modem/z
LC-MSPositive502.1 [M+H]⁺

In tandem mass spectrometry (MS/MS), the fragmentation of the parent ion can provide further structural information. A common fragmentation involves the loss of the thioamide side chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the purity of this compound and for its quantification in pharmaceutical formulations.

Experimental Protocol:

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typically used.

  • Stationary Phase: A C18 reversed-phase column is commonly employed.

  • Detection: UV detection at a wavelength of around 262 nm is suitable for this compound.[7]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

Under these conditions, this compound can be effectively separated from its starting materials and any potential impurities.

Mechanism of Action: Signaling Pathway

This compound exerts its antihypertensive effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS).

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I  Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II  ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion This compound This compound This compound->AT1_Receptor Blocks Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase

This compound's Mechanism of Action in the RAAS Pathway

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and chemical characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals involved in the development and analysis of this important antihypertensive agent. The provided workflows and diagrams offer a clear visualization of the synthetic route and the mechanism of action, facilitating a deeper understanding of this compound's chemistry and pharmacology.

References

Preclinical Pharmacokinetics of Fimasartan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of fimasartan, a selective angiotensin II receptor antagonist. The information is compiled from various preclinical studies conducted in rats, dogs, and monkeys, offering valuable insights for researchers and professionals involved in drug development. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Executive Summary

This compound exhibits variable pharmacokinetics across different preclinical animal models. In rats, it is rapidly and extensively absorbed with an oral bioavailability ranging from 32.7% to 49.6%.[1][2] In dogs, the oral bioavailability is lower, reported to be between 8.0% and 17.3% for a solution formulation.[3] While cynomolgus monkeys have been used in preclinical studies, specific quantitative pharmacokinetic data such as Cmax, Tmax, and AUC were not available in the public domain at the time of this review. The primary route of elimination for this compound is through biliary excretion.[1][2] The major active metabolite, desulfo-fimasartan, has been identified, but it represents a minor portion of the total drug exposure.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs after oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Oral Bioavailability (%)Reference
Oral1227.1 ± 108.30.5 ± 0.2575.4 ± 293.928.5 ± 35.544.7[2]
Oral3557.4 ± 248.70.8 ± 0.51431.1 ± 425.223.4 ± 16.540.7[2]
Oral101755.6 ± 682.31.0 ± 0.04474.1 ± 1121.524.1 ± 12.532.8[2]
Intravenous0.3--428.3 ± 94.211.9 ± 3.4-[2]
Intravenous1--1287.4 ± 199.115.3 ± 6.2-[2]
Intravenous3--4350.2 ± 82.319.1 ± 5.4-[2]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Oral Bioavailability (%)Reference
Oral (Solution)1----8.0 - 17.3[3]
Oral (Tablet)---80.58 ± 22.18--[4]
Oral (FFSD Tablet)---140.39 ± 27.40--[4]
Intravenous0.3 - 1-----

*FFSD: this compound Fluidized Solid Dispersion

Experimental Protocols

This section details the methodologies employed in the preclinical pharmacokinetic studies of this compound.

Animal Models
  • Rats: Male Sprague-Dawley rats weighing 250-300 g were commonly used.[5] The animals were housed in temperature and humidity-controlled environments with a standard 12-hour light/dark cycle.[5] For studies involving oral administration, animals were often fasted overnight prior to dosing.

  • Dogs: Beagle dogs are a frequently used model in pharmacokinetic studies of this compound.

  • Monkeys: Cynomolgus monkeys have been utilized in the preclinical development of this compound, although specific study details are limited in the available literature.

Drug Administration
  • Oral Administration: this compound was typically dissolved in distilled water and administered via oral gavage.

  • Intravenous Administration: For intravenous studies, this compound was dissolved in a suitable vehicle and administered as a bolus injection, often into the femoral or jugular vein.[3][5]

Blood Sampling

Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of this compound. Common sampling sites included the jugular vein in rats.[3][5] Blood was typically collected into heparinized tubes. Plasma was separated by centrifugation and stored at -20°C or lower until analysis.[3]

Bioanalytical Method

The concentration of this compound and its metabolites in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][6]

  • Sample Preparation: A common method for sample preparation involved protein precipitation with acetonitrile.[6]

  • Chromatography: Chromatographic separation was achieved on a C18 or a Phenyl-Hexyl column.[3]

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions typically monitored were m/z 502.1 → 207.1 for this compound and m/z 486.2 → 207.1 for its active metabolite, BR-A-557.[6]

  • Validation: The LC-MS/MS methods were validated for specificity, linearity, accuracy, precision, recovery, and stability to ensure reliable and reproducible results.[6]

Visualizations

Metabolic Pathway of this compound in Rats

The following diagram illustrates the proposed metabolic pathway of this compound in rats. The primary routes of metabolism include desulfation to form the active metabolite, as well as other oxidative modifications.

G Proposed Metabolic Pathway of this compound in Rats This compound This compound M_desulfo Desulfo-fimasartan (Active Metabolite) This compound->M_desulfo Desulfation M_hydroxy Hydroxylated Metabolite This compound->M_hydroxy Hydroxylation M_sulfoxide Sulfoxide Metabolite This compound->M_sulfoxide Sulfoxidation Excretion Biliary Excretion This compound->Excretion M_desulfo->Excretion M_carboxy Carboxylic Acid Metabolite M_hydroxy->M_carboxy Oxidation M_hydroxy->Excretion M_carboxy->Excretion M_sulfoxide->Excretion

Caption: Proposed metabolic pathway of this compound in rats.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The diagram below outlines the typical experimental workflow for conducting a preclinical pharmacokinetic study of a drug candidate like this compound.

G Experimental Workflow for Preclinical Pharmacokinetic Studies cluster_prestudy Pre-study Preparation cluster_study In-life Phase cluster_poststudy Bioanalysis and Data Analysis Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (Oral or IV) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Sample Processing Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Report Study Report Generation PK_Analysis->Report

Caption: A typical experimental workflow for preclinical pharmacokinetic studies.

References

Fimasartan Metabolism and Active Metabolite Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of fimasartan, a non-peptide angiotensin II receptor antagonist. It details the identification of its active metabolites and presents key quantitative data and experimental methodologies for researchers in drug development and pharmacology.

Introduction to this compound

This compound is a potent and selective angiotensin II receptor blocker (ARB) approved for the treatment of mild to moderate hypertension.[1] As a pyrimidin-4(3H)-one derivative of losartan, it exhibits high affinity and insurmountable binding to the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[2][3][4] Understanding its metabolic fate is crucial for predicting its efficacy, safety, and potential drug-drug interactions.

Metabolic Pathways of this compound

This compound undergoes several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[2][5] The main metabolic routes include S-oxidation, n-butyl hydroxylation, and oxidative desulfurization.[5] While this compound is relatively stable metabolically, with over 90% of the circulating drug in plasma being the parent form, several metabolites have been identified.[1]

The primary enzymes involved in the NADPH-dependent metabolism of this compound are CYP2C9, CYP3A4, and CYP3A5.[5] CYP2C9 is exclusively responsible for the hydroxylation of the n-butyl group, while CYP2C9, CYP3A4, and CYP3A5 are all involved in the formation of this compound S-oxide.[5] This S-oxide metabolite can be further metabolized to an oxidative desulfurized metabolite, BR-A-557, by CYP3A4 and CYP3A5.[5]

Fimasartan_Metabolism cluster_this compound This compound cluster_metabolites Metabolites This compound This compound S_oxide This compound S-oxide This compound->S_oxide CYP2C9, CYP3A4, CYP3A5 Hydroxy Hydroxy-n-butyl this compound This compound->Hydroxy CYP2C9 BR_A_557 BR-A-557 (Oxidative Desulfurized) S_oxide->BR_A_557 CYP3A4, CYP3A5

Figure 1: Key Cytochrome P450-mediated metabolic pathways of this compound.

Active Metabolite Identification

Several metabolites of this compound have been identified, with some exhibiting pharmacological activity. The major active metabolite is often referred to as desulfo-fimasartan or this compound-amide.[6][7][8] In rat studies, major metabolites including the active desulfo-fimasartan were identified, although none of these represented more than 7.2% of the exposure of the parent drug.[6][9][10][11]

Other identified metabolites include:

  • This compound S-oxide [5]

  • FMS N-glucuronide [5]

  • Hydroxy-n-butyl fimasartans [5]

  • M1 (de-N-dimethyl-FMS acid) [9]

  • M2 (oxygenated pyrimidinone-FMS) [11]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetics of this compound have been studied in rats and humans. It is rapidly absorbed after oral administration.[1][6] In rats, the oral bioavailability ranges from 32.7% to 49.6%.[6][9][10][11] In humans, the oral bioavailability is approximately 18.6%.[1] Fecal and biliary excretion are the main elimination pathways.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueReference
Oral Bioavailability32.7 - 49.6%[6][9][10][11]
Tmax0.5 - 3 hours[4]
Terminal Half-life9 - 16 hours[3]
Primary Excretion RouteFeces and Bile[2][6][9][11]
Enzyme Kinetics

The kinetic parameters for the formation of this compound metabolites by different CYP enzymes have been determined in vitro.

Table 2: Specificity Constants (kcat/Km) for this compound Metabolism by Recombinant CYPs

Metabolic ReactionCYP Isozymekcat/Km (µM-1•min-1)Reference
S-oxidationCYP2C90.21[5]
CYP3A40.34[5]
CYP3A50.19[5]
1-n-butyl hydroxylationCYP2C90.0076[5]
2-/3-n-butyl hydroxylationCYP2C90.041[5]
4-n-butyl hydroxylationCYP2C90.035[5]

Experimental Protocols

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for this compound metabolism and to characterize the metabolites formed.

Methodology:

  • Incubation: this compound is incubated with human liver microsomes (HLMs) or recombinant human cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4, CYP3A5).[5] The incubation mixture typically contains a NADPH-regenerating system.[12]

  • Chemical Inhibition: To further identify the specific CYP enzymes involved, selective chemical inhibitors for different CYPs can be included in the incubations with HLMs.[5]

  • Sample Preparation: The incubation is quenched, and the samples are prepared for analysis, often by protein precipitation with a solvent like acetonitrile.[13]

  • Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[5][14][15]

In_Vitro_Workflow cluster_incubation Incubation cluster_analysis Analysis This compound This compound Incubate Incubate This compound->Incubate Enzymes Human Liver Microsomes or Recombinant CYPs Enzymes->Incubate Cofactors NADPH-Regenerating System Cofactors->Incubate Quench Quench Reaction Incubate->Quench Precipitate Protein Precipitation Quench->Precipitate LC_MS LC-MS/MS Analysis Precipitate->LC_MS Identify Metabolite Identification and Quantification LC_MS->Identify

Figure 2: Experimental workflow for in vitro metabolism studies of this compound.
In Vivo Pharmacokinetic and Metabolite Profiling Studies

Objective: To evaluate the pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in an animal model.

Methodology:

  • Dosing: Unlabeled or radiolabeled ([14C]) this compound is administered to rats via intravenous injection or oral gavage.[6][9][10][11]

  • Sample Collection: Blood, urine, feces, and bile (from bile duct cannulated rats) are collected at various time points.[6][9][10][11]

  • Sample Processing: Plasma is separated from blood samples. Urine, feces, and bile may be pooled.

  • Quantification of Parent Drug: Concentrations of unlabeled this compound in plasma are determined using a validated LC-MS/MS assay.[6][9][10][11]

  • Radioactivity Measurement: For studies with radiolabeled this compound, total radioactivity in all collected samples is quantified by liquid scintillation counting.[6][9][10][11]

  • Metabolite Profiling: The collected samples (plasma, bile, feces, urine) are analyzed using LC with a radiochemical detector and/or LC-MS/MS to separate and identify the metabolites.[6][9][10][11] Product ion scanning with LC-MS/MS is used for structural elucidation of the metabolites.[6][9][10][11]

In_Vivo_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results Dose Administer [14C]this compound to Rats (Oral or IV) Collect Collect Blood, Urine, Feces, and Bile Dose->Collect Analysis_Node Sample Analysis Collect->Analysis_Node LC_MS LC-MS/MS for Parent Drug Quantification PK Pharmacokinetic Parameters LC_MS->PK LSC Liquid Scintillation Counting for Total Radioactivity ADME ADME Profile LSC->ADME Metabolite_ID LC-MS/MS for Metabolite Identification and Profiling Metabolite_ID->ADME Analysis_Node->LC_MS Analysis_Node->LSC Analysis_Node->Metabolite_ID

Figure 3: Workflow for in vivo pharmacokinetic and metabolite profiling of this compound.
Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of this compound and the identification of its metabolites.[6][14][15]

Typical LC-MS/MS Method for this compound Quantification in Plasma:

  • Sample Preparation: Protein precipitation using acetonitrile.[13]

  • Chromatographic Separation: A C18 or Phenyl-Hexyl column is commonly used with a gradient elution of a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[13]

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[13]

Conclusion

The metabolism of this compound is well-characterized, with CYP2C9, CYP3A4, and CYP3A5 playing key roles in its biotransformation. While the parent drug is the major circulating component, several metabolites have been identified, including the active metabolite desulfo-fimasartan. The provided experimental protocols and quantitative data offer a solid foundation for further research and development involving this compound and its analogues. This comprehensive understanding of this compound's metabolism is essential for its safe and effective use in the treatment of hypertension.

References

In Vitro Binding Affinity of Fimasartan to Angiotensin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of Fimasartan, a non-peptide angiotensin II receptor antagonist, to its primary target, the angiotensin II type 1 (AT1) receptor. This document summarizes key quantitative binding data, details established experimental protocols for affinity determination, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound demonstrates a high affinity and selectivity for the angiotensin II type 1 (AT1) receptor. Its binding characteristics have been quantified through various in vitro assays, with key parameters summarized below. The data highlights this compound's potent and selective antagonism of the AT1 receptor, which underlies its therapeutic efficacy in managing hypertension. This compound is characterized as a selective AT1 receptor antagonist with noncompetitive and insurmountable binding properties.[1]

CompoundParameterValueReceptor SourceReference
This compound IC500.13 nMRat Adrenal Cortex[1]
This compound Kd0.03 nMHEK-293 Cells
LosartanIC5080.0 nMRat Adrenal Cortex[1]

Table 1: In Vitro Binding Affinity of this compound and Losartan to the AT1 Receptor. The IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values illustrate the high affinity of this compound for the AT1 receptor. A lower value indicates a higher binding affinity.

This compound's affinity for the AT1 receptor is over 600-fold greater than that of Losartan.[1] Furthermore, studies in animal models have indicated that this compound does not exhibit agonistic activity at the angiotensin II type 2 (AT2) receptor, underscoring its selectivity.

Experimental Protocols for Binding Affinity Determination

The determination of this compound's binding affinity to angiotensin receptors is primarily achieved through competitive radioligand binding assays. The following protocol is a representative methodology based on established techniques for assessing angiotensin II receptor antagonists.

Objective

To determine the in vitro binding affinity (IC50, Ki) of this compound for the angiotensin II type 1 (AT1) receptor through a competitive radioligand binding assay.

Materials
  • Radioligand: [125I]-Angiotensin II ([125I]Ang II)

  • Receptor Source: Membrane preparations from cells expressing the human AT1 receptor (e.g., HEK-293 cells) or from tissues with high AT1 receptor density (e.g., rat adrenal cortex).[1]

  • Test Compound: this compound

  • Reference Compound: Losartan or unlabeled Angiotensin II

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: Cold assay buffer

  • Scintillation Cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Experimental Workflow

The experimental workflow for a competitive radioligand binding assay involves several key steps from membrane preparation to data analysis.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture/ Tissue Dissection prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Incubation of Membranes, [125I]Ang II, and this compound prep4->assay1 assay2 Separation of Bound/ Free Ligand (Filtration) assay1->assay2 assay3 Quantification of Bound Radioactivity assay2->assay3 analysis1 Generation of Competition Curve assay3->analysis1 analysis2 Calculation of IC50 and Ki analysis1->analysis2

Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Procedure

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human AT1 receptor, or dissect rat adrenal glands.

    • Homogenize the cells or tissues in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Competitive Binding Assay:

    • In a multi-well plate, add the assay buffer, a fixed concentration of [125I]Ang II (typically at or below its Kd value), and varying concentrations of this compound or the reference compound.

    • Initiate the binding reaction by adding a standardized amount of the membrane preparation to each well.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Angiotensin II.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Angiotensin Receptor Signaling Pathways

This compound exerts its therapeutic effects by blocking the signaling cascades initiated by the binding of Angiotensin II to the AT1 receptor. Understanding these pathways is crucial for comprehending the mechanism of action of this compound.

AT1 Receptor Signaling

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of the AT1 receptor by Angiotensin II triggers a cascade of intracellular events leading to vasoconstriction, inflammation, and cellular growth.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates This compound This compound This compound->AT1R Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC PhysiologicalEffects Vasoconstriction, Inflammation, Cell Growth Ca2->PhysiologicalEffects PKC->PhysiologicalEffects

Caption: AT1 Receptor Signaling Pathway.
AT2 Receptor Signaling

The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, such as vasodilation and anti-proliferative effects. This compound's selectivity for the AT1 receptor leaves the potentially beneficial signaling of the AT2 receptor unaffected.

G AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds Gi Gi/o AT2R->Gi Activates NO_cGMP NO/cGMP Pathway AT2R->NO_cGMP Activates Phosphatases Protein Phosphatases (e.g., SHP-1) Gi->Phosphatases Activates MAPK_Inhibition MAPK Inhibition Phosphatases->MAPK_Inhibition PhysiologicalEffects Vasodilation, Anti-proliferation, Apoptosis NO_cGMP->PhysiologicalEffects MAPK_Inhibition->PhysiologicalEffects

Caption: AT2 Receptor Signaling Pathway.

Conclusion

The in vitro binding data for this compound conclusively demonstrate its high potency and selectivity as an antagonist for the angiotensin II type 1 receptor. The experimental protocols outlined in this guide provide a framework for the consistent and accurate determination of these binding affinities. A thorough understanding of this compound's interaction with the AT1 receptor and the subsequent blockade of its signaling pathways is fundamental for ongoing research and the development of novel therapeutics targeting the renin-angiotensin system.

References

Fimasartan's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimasartan, a non-peptide angiotensin II receptor antagonist, selectively blocks the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). This system plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of the RAAS is a hallmark of hypertension and is implicated in the pathophysiology of various cardiovascular and renal diseases. This technical guide provides an in-depth analysis of this compound's effects on the RAAS, summarizing key quantitative data from clinical and preclinical studies, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This compound is approved for the treatment of hypertension and is marketed under the brand name Kanarb.[1]

Mechanism of Action

The RAAS cascade is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The binding of angiotensin II to the AT1 receptor mediates most of its known pressor effects, including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and increased renal sodium and water reabsorption.[2] this compound selectively and competitively blocks the AT1 receptor, thereby inhibiting the downstream effects of angiotensin II and leading to a reduction in blood pressure.[2] By blocking the AT1 receptor, this compound prevents vasoconstriction and reduces aldosterone secretion, which in turn promotes natriuresis and a decrease in blood volume.[1]

Quantitative Effects on RAAS Components

Clinical and preclinical studies have demonstrated that this compound administration leads to predictable compensatory changes in the components of the RAAS. As a result of AT1 receptor blockade, the negative feedback loop that normally suppresses renin release is interrupted. This leads to a reactive increase in plasma renin activity (PRA) and consequently, an increase in the levels of angiotensin I and angiotensin II. However, because this compound blocks the receptor at which angiotensin II acts, the physiological effects of these increased levels are blunted.

A key pharmacodynamic study in healthy male subjects demonstrated that this compound produced non-dose-dependent increases in plasma renin activity, angiotensin I, and angiotensin II.[3] The maximal increases for these components were observed between 6 and 8 hours post-dose and the effects lasted for up to 48 hours.[3]

Table 1: Summary of this compound's Effects on RAAS Biomarkers

BiomarkerEffectOnset of Maximal EffectDuration of EffectStudy PopulationReference
Plasma Renin Activity (PRA) Increase6 - 8 hours post-doseUp to 48 hoursHealthy male subjects[3]
Angiotensin I Increase6 - 8 hours post-doseUp to 48 hoursHealthy male subjects[3]
Angiotensin II Increase6 - 8 hours post-doseUp to 48 hoursHealthy male subjects[3]
Aldosterone Reduction (Inferred)Not explicitly statedNot explicitly statedGeneral (Mechanism of Action)[1][2]

Note: While the referenced study[3] states that increases were observed, specific quantitative percentage or absolute increases were not provided in the abstract. The reduction in aldosterone is an inferred effect based on the mechanism of action of AT1 receptor blockers.

Experimental Protocols

The accurate measurement of RAAS components is critical for evaluating the pharmacodynamic effects of drugs like this compound. The following sections detail the typical methodologies employed in clinical and preclinical studies.

Measurement of Plasma Renin Activity (PRA)

Plasma renin activity is commonly measured by determining the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.

Protocol:

  • Sample Collection: Whole blood is collected in tubes containing a suitable anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood sample is centrifuged to separate the plasma.

  • Incubation: The plasma is divided into two aliquots. One aliquot is incubated at 37°C for a specified period (e.g., 1-3 hours) to allow renin to act on angiotensinogen and generate angiotensin I. The second aliquot is kept at a low temperature (e.g., 4°C) to prevent enzymatic activity, serving as a baseline control.

  • Angiotensin I Quantification: The concentration of angiotensin I in both the incubated and control samples is measured using a validated method, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Calculation: The PRA is calculated as the difference in angiotensin I concentration between the incubated and control samples, expressed as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

Measurement of Aldosterone

Aldosterone levels in plasma or serum are typically measured using immunoassays or chromatographic methods.

Protocol (Immunoassay):

  • Sample Collection: Blood is collected and plasma or serum is separated.

  • Assay Procedure: A competitive immunoassay is commonly used. In this format, a known amount of labeled aldosterone (e.g., enzyme-labeled or radiolabeled) competes with the aldosterone in the sample for binding to a limited number of anti-aldosterone antibody binding sites.

  • Detection: The amount of labeled aldosterone bound to the antibody is inversely proportional to the concentration of aldosterone in the sample. The signal is then measured (e.g., colorimetric, chemiluminescent, or radioactive signal).

  • Quantification: The aldosterone concentration in the sample is determined by comparing the signal to a standard curve generated with known concentrations of aldosterone.

Measurement of Angiotensin II

The measurement of angiotensin II in plasma is challenging due to its low concentration and short half-life. Methods often involve extraction and concentration steps followed by a sensitive detection method.

Protocol (LC-MS/MS):

  • Sample Collection and Stabilization: Blood is collected into chilled tubes containing a cocktail of peptidase inhibitors to prevent the degradation of angiotensin II.

  • Extraction: Angiotensin II is extracted from the plasma, often using solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, where angiotensin II is separated from other components based on its physicochemical properties.

  • Mass Spectrometric Detection: The separated angiotensin II is then introduced into a tandem mass spectrometer (MS/MS). The molecule is ionized, and specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.

  • Quantification: The concentration of angiotensin II is determined by comparing the signal intensity to that of a known amount of an internal standard (e.g., a stable isotope-labeled angiotensin II) that is added to the sample at the beginning of the procedure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to this compound's effects on the RAAS.

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Renin Renin ACE ACE This compound This compound This compound->AT1R

Caption: The Renin-Angiotensin-Aldosterone System and the Mechanism of Action of this compound.

Experimental_Workflow_RAAS cluster_pra Plasma Renin Activity (PRA) Assay cluster_aldo Aldosterone Assay cluster_angii Angiotensin II Assay (LC-MS/MS) pra1 Blood Collection (EDTA) pra2 Plasma Separation pra1->pra2 pra3 Incubation (37°C) & Control (4°C) pra2->pra3 pra4 Angiotensin I Quantification (RIA/ELISA) pra3->pra4 pra5 PRA Calculation (ng/mL/hour) pra4->pra5 aldo1 Blood Collection aldo2 Plasma/Serum Separation aldo1->aldo2 aldo3 Immunoassay (Competitive) aldo2->aldo3 aldo4 Signal Detection aldo3->aldo4 aldo5 Concentration Determination aldo4->aldo5 angii1 Blood Collection (with Peptidase Inhibitors) angii2 Solid-Phase Extraction angii1->angii2 angii3 LC Separation angii2->angii3 angii4 MS/MS Detection angii3->angii4 angii5 Quantification angii4->angii5

Caption: Experimental Workflows for Measuring Key RAAS Components.

Fimasartan_Feedback_Loop This compound This compound Administration AT1R_Blockade AT1 Receptor Blockade This compound->AT1R_Blockade AngII_Effect_Blocked Angiotensin II Effect Blocked AT1R_Blockade->AngII_Effect_Blocked Negative_Feedback_Loss Loss of Negative Feedback on Renin AT1R_Blockade->Negative_Feedback_Loss BP_Decrease Blood Pressure Decrease AngII_Effect_Blocked->BP_Decrease Renin_Increase Increased Plasma Renin Activity Negative_Feedback_Loss->Renin_Increase AngII_Increase Increased Angiotensin II Levels Renin_Increase->AngII_Increase AngII_Increase->AT1R_Blockade Compensatory Effect (Blocked by this compound)

Caption: Logical Relationship of this compound's Effect on the RAAS Feedback Loop.

Conclusion

This compound is a potent and selective AT1 receptor blocker that effectively modulates the renin-angiotensin-aldosterone system. Its mechanism of action leads to a reduction in the pressor effects of angiotensin II, resulting in decreased blood pressure. The compensatory response to this blockade is an increase in plasma renin activity and angiotensin II levels, a hallmark of effective RAAS inhibition at the receptor level. The detailed experimental protocols outlined in this guide provide a framework for the accurate assessment of these pharmacodynamic effects in research and clinical settings. Further studies with detailed reporting of quantitative changes in all RAAS components will continue to enhance our understanding of this compound's clinical profile and its pleiotropic effects beyond blood pressure control.

References

Preclinical Profile of Fimasartan: A Technical Overview for Essential Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Fimasartan (BR-A-657) is a non-peptide, selective angiotensin II receptor antagonist (ARB) developed for the treatment of essential hypertension.[1][2] As the ninth approved ARB, its development has been supported by a range of preclinical studies designed to elucidate its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile.[3][4] this compound operates by specifically blocking the Angiotensin II type 1 (AT1) receptor, thereby inhibiting the primary pressor effects of the Renin-Angiotensin-Aldosterone System (RAAS).[2][5] This technical guide provides an in-depth summary of the key preclinical findings, focusing on quantitative data, experimental methodologies, and the underlying physiological pathways.

Mechanism of Action: AT1 Receptor Blockade

This compound exerts its antihypertensive effects by competitively and insurmountably antagonizing the AT1 receptor.[4][6] The activation of the AT1 receptor by its ligand, Angiotensin II (Ang II), triggers a cascade of physiological responses that elevate blood pressure. These include systemic vasoconstriction, renal sodium and water retention via aldosterone secretion, and increased sympathetic nervous system activity.[2][5][6] By blocking this interaction, this compound promotes vasodilation, enhances natriuresis, reduces plasma volume, and decreases cellular hypertrophy, collectively leading to a reduction in blood pressure.[1][2]

Preclinical studies confirm this compound's high affinity and selectivity for the AT1 receptor. In a binding assay using rat adrenal cortex, this compound exhibited a 50% inhibitory concentration (IC50) of 0.13 nM for the AT1 receptor, demonstrating significantly higher potency compared to losartan (IC50 of 80.0 nM).[1]

G cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin AngI Angiotensin I ACE ACE (from Lungs) AngI->ACE AngII Angiotensin II AT1_Receptor AT1 Receptor AngII->AT1_Receptor Renin->AngI Catalyzes ACE->AngII Catalyzes Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone SNS Sympathetic Nervous System Activity AT1_Receptor->SNS Hypertension Increased Blood Pressure Vasoconstriction->Hypertension Aldosterone->Hypertension SNS->Hypertension This compound This compound This compound->AT1_Receptor Blocks G cluster_workflow Experimental Workflow: Perfused Adrenal Medulla A 1. Isolate Adrenal Gland from SHR B 2. Perfuse Gland with Krebs-bicarbonate solution A->B C 3. Introduce this compound (5-50 µM) into perfusate B->C D 4. Stimulate with Secretagogues (e.g., ACh, K+) C->D E 5. Collect Perfusate Fractions D->E F 6. Quantify Catecholamine (CA) Levels E->F G 7. Analyze Data to Determine Inhibitory Effect F->G G cluster_effects Downstream Physiological Consequences cluster_outcomes Therapeutic Outcomes This compound This compound Administration AT1_Block Selective Blockade of AT1 Receptor This compound->AT1_Block AngII_Effect Inhibition of Angiotensin II Effects AT1_Block->AngII_Effect Vascular Reduced Vasoconstriction (Vasodilation) AngII_Effect->Vascular Renal Reduced Aldosterone Secretion (Increased Na+ and Water Excretion) AngII_Effect->Renal Sympathetic Reduced Sympathetic Nervous System Tone AngII_Effect->Sympathetic Cellular Reduced Cellular Hypertrophy & Fibrosis AngII_Effect->Cellular BP_Reduction Blood Pressure Reduction Vascular->BP_Reduction Renal->BP_Reduction Sympathetic->BP_Reduction Organ_Protection End-Organ Protection (Heart, Kidney) Cellular->Organ_Protection BP_Reduction->Organ_Protection contributes to

References

Fimasartan: A Comprehensive Technical Guide on its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimasartan is a non-peptide, selective angiotensin II receptor antagonist (ARB) utilized in the management of hypertension and heart failure.[1][2][3] This technical guide provides an in-depth overview of the molecular structure, physicochemical characteristics, and pharmacological properties of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and development in the field of cardiovascular therapeutics.

Molecular Structure and Physicochemical Properties

This compound, chemically known as 2-(2-Butyl-4-methyl-6-oxo-1-{[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1,6-dihydro-5-pyrimidinyl)-N,N-dimethylethanethioamide, is a potent and long-acting antagonist of the angiotensin II type 1 (AT1) receptor.[1][4] Its molecular structure is characterized by a pyrimidinone core, a biphenyl-tetrazole moiety crucial for AT1 receptor binding, and a thioamide functional group.[1][5]

The commercially available form of this compound is often a potassium salt trihydrate, which exists as a crystalline solid.[6][7] The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-(2-Butyl-4-methyl-6-oxo-1-{[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1,6-dihydro-5-pyrimidinyl)-N,N-dimethylethanethioamide[1][3]
Chemical Formula C27H31N7OS[1][8]
Molar Mass 501.65 g/mol [1][8]
CAS Number 247257-48-3[1]
Appearance White to pale yellow solid[9]
Water Solubility 0.00469 mg/mL (predicted)[2]
logP 4.09 (predicted)[2]
pKa (Strongest Acidic) 4.23 (predicted)[2]
pKa (Strongest Basic) 1.34 (predicted)[2]
In Vitro Protein Binding 95.6 – 97.2% (in human plasma)[10]

Synthesis

The synthesis of this compound involves a multi-step process. A common route involves the reaction of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole to form an intermediate.[11] This intermediate then undergoes hydrolysis, followed by a thioamidation reaction with Lawesson's reagent to yield this compound.[3][11] The final step typically involves the formation of the potassium salt.[11]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the actions of angiotensin II (Ang II).[1][4] Ang II is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[11][12][13]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade is initiated by the release of renin from the kidneys in response to decreased renal blood flow or low sodium levels.[11][13] Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the active octapeptide, angiotensin II, by the angiotensin-converting enzyme (ACE).[1][13] Ang II binds to AT1 receptors, leading to a series of physiological responses that increase blood pressure, including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and increased sympathetic nervous system activity.[2][11][13]

This compound competitively and insurmountably binds to the AT1 receptor, preventing Ang II from exerting its pressor effects.[14] This leads to vasodilation, reduced aldosterone release, and a subsequent decrease in blood pressure.[1][2]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) ACE ACE (Lungs, Kidneys) This compound This compound This compound->AT1Receptor blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Downstream Signaling in Vascular Smooth Muscle Cells

Recent studies have elucidated the role of this compound in modulating signaling pathways within vascular smooth muscle cells (VSMCs). Ang II has been shown to induce vascular senescence through the ERK/p38 MAPK-CYR61 pathway.[15][16] this compound can attenuate this process by blocking the AT1 receptor, thereby inhibiting the activation of ERK1/2 and p38 MAPK, which in turn downregulates the expression of the pro-senescence protein CYR61 and the tumor suppressor protein p53.[15][16]

VSMC_Signaling AngiotensinII Angiotensin II AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor ERK12 ERK1/2 AT1Receptor->ERK12 p38MAPK p38 MAPK AT1Receptor->p38MAPK This compound This compound This compound->AT1Receptor blocks CYR61 CYR61 ERK12->CYR61 p53 p53 ERK12->p53 p38MAPK->CYR61 VascularSenescence Vascular Senescence CYR61->VascularSenescence p53->VascularSenescence

Caption: this compound's role in inhibiting Ang II-induced vascular senescence via the ERK/p38 MAPK-CYR61/p53 pathway.

Pharmacological Properties

Pharmacodynamics

This compound is a highly potent and selective AT1 receptor antagonist with a long duration of action.[4][14] Its strong binding affinity and slow dissociation from the AT1 receptor contribute to its sustained antihypertensive effects.[14][17]

ParameterValueSpeciesSource(s)
IC50 (AT1 Receptor Binding) 0.13 nMRat adrenal cortex[17][18]
Kd (AT1 Receptor Binding) 0.03 nMHEK-293 cells[14]
Binding Type Noncompetitive, insurmountable[14]
Pharmacokinetics

This compound is rapidly absorbed after oral administration, with a half-life that supports once-daily dosing.[1][14] It is primarily eliminated through the feces and bile, with minimal renal excretion.[16][19]

ParameterValuePopulationSource(s)
Tmax (Time to Peak Plasma Concentration) 0.5 - 3 hoursHealthy subjects[10][14]
Terminal Half-life (t1/2) 9 - 16 hoursHealthy subjects[1]
Absolute Bioavailability 19%Healthy subjects[10]
Apparent Clearance 176 L/h (for a 70 kg individual)Healthy Caucasian subjects and Korean hypertensive patients[20]
Metabolism Minimal, primarily unmetabolized[1][19]
Route of Elimination Mainly in bile and feces (<3% in urine)[2][14]

Experimental Protocols

Determination of AT1 Receptor Binding Affinity (Radioligand Binding Assay)

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the AT1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing AT1 receptors (e.g., rat liver membranes).[5][21]

  • Radioligand: [125I][Sar1,Ile8]Angiotensin II.[21]

  • This compound solutions of varying concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[22]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[22]

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation counter and scintillation cocktail.[22]

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, varying concentrations of this compound (or vehicle for total binding), and a fixed concentration of [125I][Sar1,Ile8]Angiotensin II in the binding buffer. For non-specific binding, include a high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).[21][23]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[22]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[24]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[22]

  • Quantification: Dry the filters and place them in scintillation vials with scintillation cocktail.[22]

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Binding_Assay_Workflow Start Start Prepare Prepare Reagents: - AT1 Receptor Membranes - [125I]Ang II (Radioligand) - this compound Solutions - Buffers Start->Prepare Incubate Incubate: Membranes + Radioligand + this compound Prepare->Incubate Filter Separate Bound and Free Ligand (Vacuum Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for the AT1 receptor radioligand binding assay.

In Vivo Angiotensin II-Induced Pressor Response Assay

This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in antagonizing the pressor effects of Angiotensin II in conscious rats.

Materials:

  • Male Sprague-Dawley rats with indwelling arterial catheters for blood pressure measurement.

  • This compound solution for oral or intravenous administration.

  • Angiotensin II solution for intravenous infusion.

  • Blood pressure transducer and recording system.

Procedure:

  • Animal Preparation: Acclimatize the catheterized rats to the experimental setup.

  • Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.

  • This compound Administration: Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).

  • Angiotensin II Challenge: At a specified time after this compound administration, infuse Angiotensin II intravenously at a dose known to elicit a consistent pressor response (e.g., 100 ng/min for 90 minutes).[6]

  • Blood Pressure Monitoring: Continuously monitor and record the MAP throughout the Angiotensin II infusion.

  • Data Analysis: Calculate the change in MAP from baseline in response to the Angiotensin II infusion in both the this compound-treated and vehicle-treated groups. Compare the pressor responses between the groups to determine the antagonistic effect of this compound.

Western Blotting for Protein Expression in Vascular Smooth Muscle Cells

This protocol provides a general method for assessing the effect of this compound on the expression of proteins such as CYR61 and p53 in cultured VSMCs.

Materials:

  • Cultured vascular smooth muscle cells (VSMCs).

  • This compound and Angiotensin II.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific for CYR61, p53, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cultured VSMCs with Angiotensin II in the presence or absence of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (CYR61, p53) and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Conclusion

This compound is a well-characterized AT1 receptor antagonist with a favorable pharmacological profile for the treatment of hypertension. Its potent and selective action on the RAAS, coupled with its effects on downstream signaling pathways in vascular cells, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and other cardiovascular agents.

References

An In-depth Technical Guide to Investigating the Potential Off-Target Effects of Fimasartan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimasartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1] While its primary mechanism of action through the angiotensin II type 1 (AT1) receptor is well-characterized, a comprehensive understanding of its potential off-target interactions is crucial for a complete safety and efficacy profile. This technical guide outlines a systematic approach to investigate the potential off-target effects of this compound, detailing relevant experimental protocols and data presentation strategies. Although extensive public data on this compound's off-target binding is limited, this document serves as a blueprint for such an investigation, providing researchers with the necessary methodologies to generate and interpret relevant data. The guide will cover key in vitro and cellular assays, including broad panel screens, kinase activity assays, and modern proteomic approaches, to identify and characterize unforeseen molecular interactions.

Introduction: The Importance of Off-Target Profiling

The therapeutic efficacy of a drug is intrinsically linked to its on-target activity. However, unintended interactions with other proteins, known as off-target effects, can lead to adverse drug reactions (ADRs) or, in some cases, beneficial polypharmacology.[2] For this compound, while clinical studies have established a safety profile with the most common adverse events being dizziness and headache, a deeper molecular investigation into potential off-target binding can elucidate the mechanisms behind observed side effects and uncover new therapeutic possibilities.[3][4] Concerns regarding rare but serious events like hepatotoxicity further underscore the need for a thorough off-target liability assessment.[5]

This guide provides a framework for a comprehensive investigation into this compound's off-target profile, emphasizing rigorous experimental design and clear data interpretation.

Clinical Adverse Events as Potential Indicators of Off-Target Effects

Post-marketing surveillance and clinical trials provide valuable insights into the potential areas for off-target investigation. The observed adverse drug reactions (ADRs) can sometimes be mechanistically linked to interactions with unintended targets.

Summary of Clinically Observed Adverse Drug Reactions with this compound

The following table summarizes the most frequently reported ADRs for this compound from large-scale clinical studies. While many of these can be attributed to its primary antihypertensive effect (e.g., dizziness, hypotension), a systematic investigation can help to rule out or confirm contributions from off-target activities.

Adverse Drug ReactionIncidence Rate (%) in Total PatientsSeverityPotential for Off-Target ImplicationReference
Dizziness1.3 - 1.55Mild to ModerateLow (likely related to on-target hypotensive effect)[3][6]
Headache0.52Mild to ModerateLow to Moderate[3]
Hypotension0.6Mild to ModerateLow (direct on-target effect)[6]
FatigueLow frequencyMildModerate[7]
NauseaLow frequencyMildModerate[4]
Abdominal PainLow frequencyMildModerate[4]
CoughLow frequencyMildLow (more common with ACE inhibitors)[4]
Pruritus (Itching)Low frequencyMildModerate to High[4]
Increased Liver EnzymesRareMild to SevereHigh[4][5]

In Vitro Broad Panel Screening for Off-Target Identification

A crucial first step in any off-target investigation is to screen the compound against a large, diverse panel of receptors, ion channels, transporters, and enzymes. Commercial services like Eurofins' SafetyScreen44 panel or similar offerings provide a cost-effective way to identify initial "hits".

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

  • Target Preparation : Membranes from cells expressing the target receptor are prepared.[7]

  • Assay Buffer : A suitable buffer is prepared to maintain the integrity of the receptor and ligands.

  • Radioligand : A specific radiolabeled ligand for the target receptor is used.

  • Competition Binding : A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of this compound.

  • Separation : Bound and free radioligand are separated by filtration.

  • Detection : The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Illustrative Data Presentation: Broad Panel Screening Results

The following table illustrates how data from a broad panel screen for this compound would be presented. Note: The following data is illustrative and not based on published experimental results for this compound.

TargetAssay TypeThis compound Concentration (µM)% Inhibition of Control Specific Binding
Adrenoceptor α1ARadioligand Binding108%
Adrenoceptor β1Radioligand Binding10-2%
Dopamine D2 ReceptorRadioligand Binding1012%
Histamine H1 ReceptorRadioligand Binding105%
L-type Calcium ChannelRadioligand Binding1015%
hERG Potassium ChannelRadioligand Binding1022%

Results showing inhibition >50% are typically considered significant and warrant further investigation.

Kinase Profiling

Protein kinases are a large family of enzymes that are common off-targets for many drugs.[2] Kinase inhibition can lead to a variety of cellular effects, making kinome-wide screening an essential part of a thorough off-target investigation.

Experimental Protocol: Kinase Activity Assay (Radiometric)

Radiometric kinase assays are considered the gold standard for measuring kinase activity.

  • Reaction Mixture : A reaction buffer containing the kinase, a specific substrate (peptide or protein), and γ-³²P-ATP is prepared.

  • Inhibition : this compound is added to the reaction mixture at various concentrations.

  • Incubation : The reaction is incubated at an optimal temperature to allow for phosphorylation of the substrate.

  • Termination : The reaction is stopped, typically by adding a strong acid.

  • Separation : The phosphorylated substrate is separated from the remaining γ-³²P-ATP, often using phosphocellulose paper.

  • Detection : The amount of radioactivity incorporated into the substrate is measured with a scintillation counter.

  • Data Analysis : The IC50 value for this compound's inhibition of kinase activity is determined.

Illustrative Data Presentation: Kinase Profiling Results

The results of a kinome scan are often presented as a percentage of control activity or as IC50 values for significant hits. Note: The following data is illustrative and not based on published experimental results for this compound.

Kinase TargetThis compound Concentration (µM)% of Control Activity
ABL11095%
EGFR1088%
SRC1092%
LCK1075%
p38α (MAPK14)1068%
JNK1 (MAPK8)1085%

Cellular and Proteomic Approaches for Target Validation and Discovery

While in vitro assays are excellent for initial screening, cellular and proteomic methods provide a more physiologically relevant context for identifying and validating off-target interactions.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular environment. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[6]

  • Cell Treatment : Intact cells are treated with this compound or a vehicle control.

  • Heating : The treated cells are heated to a range of temperatures.

  • Lysis : The cells are lysed, and insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

  • Detection : The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis : A "melting curve" is generated, and a shift in this curve in the presence of this compound indicates target engagement.

Experimental Protocol: Chemical Proteomics

Chemical proteomics approaches, such as affinity-based protein profiling (ABPP), can identify off-targets without prior knowledge.

  • Probe Synthesis : A this compound-derived chemical probe is synthesized, typically incorporating a reactive group and a reporter tag (e.g., biotin).

  • Proteome Labeling : The probe is incubated with a cell lysate or live cells to allow for covalent binding to target proteins.

  • Enrichment : The probe-labeled proteins are enriched, for example, using streptavidin beads for a biotin-tagged probe.

  • Identification : The enriched proteins are identified by mass spectrometry.

  • Validation : Candidate off-targets are validated using orthogonal methods.

Visualizing Methodologies and Pathways

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular/Proteomic Validation broad_panel Broad Panel Screen (e.g., Radioligand Binding) hits Potential Off-Target 'Hits' broad_panel->hits kinase_panel Kinase Panel Screen (e.g., Radiometric Assay) kinase_panel->hits cetsa Cellular Thermal Shift Assay (CETSA) validated Validated Off-Targets cetsa->validated proteomics Chemical Proteomics (e.g., ABPP) proteomics->validated This compound This compound This compound->broad_panel This compound->kinase_panel hits->cetsa hits->proteomics

Figure 1: General workflow for this compound off-target investigation.

cetsa_workflow start Treat cells with This compound or Vehicle heat Heat cells to various temperatures start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and aggregated proteins lyse->centrifuge soluble Collect Soluble Fraction centrifuge->soluble analysis Quantify target protein (e.g., Western Blot, MS) soluble->analysis melt_curve Generate Melting Curve analysis->melt_curve

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

at1r_signaling angII Angiotensin II at1r AT1 Receptor angII->at1r gq11 Gq/11 at1r->gq11 This compound This compound This compound->at1r plc PLC gq11->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc PKC Activation dag->pkc response Vasoconstriction, Aldosterone Release, Cell Growth ca2->response pkc->response

Figure 3: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor, the primary target of this compound.

Conclusion

A thorough investigation of this compound's potential off-target effects is a critical component of its comprehensive pharmacological characterization. While clinical data provide a high-level overview of its safety profile, the molecular-level interrogation detailed in this guide is necessary to understand the underlying mechanisms of any observed adverse events and to proactively identify potential liabilities or new therapeutic opportunities. The application of broad panel screening, kinase profiling, and advanced cellular and proteomic techniques will provide the robust data required by researchers, scientists, and drug development professionals to fully elucidate the interaction landscape of this compound. This systematic approach will ultimately contribute to the safer and more effective use of this important antihypertensive agent.

References

Methodological & Application

Application Note: Quantification of Fimasartan in Human Plasma Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fimasartan is a selective angiotensin II receptor antagonist used in the management of hypertension.[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantification of this compound in human plasma using a simple, rapid, and robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is adapted from validated procedures for this compound in bulk and pharmaceutical dosage forms and incorporates a protein precipitation step for plasma sample preparation.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Drug-free human plasma

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterCondition
HPLC System Isocratic HPLC with UV-Vis Detector
Column Phenomenex C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid in water (80:20, v/v)[3]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 265 nm[3]
Run Time Approximately 10 minutes

3. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 30 µg/mL.[3]

4. Preparation of Plasma Samples

  • Sample Pre-treatment: A simple protein precipitation method is employed for the extraction of this compound from plasma.[4][5][6]

  • Procedure:

    • Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 1 mL of acetonitrile to precipitate the plasma proteins.[4][5][6]

    • Vortex the mixture for 1 minute.

    • Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

    • Transfer the clear supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue with 200 µL of the mobile phase.

    • Vortex for 30 seconds and inject 20 µL into the HPLC system.

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] Key validation parameters are summarized below.

Data Presentation

Table 1: Linearity and Range

Concentration Range (µg/mL)Correlation Coefficient (R²)
10.0 - 30.00.99998[1]
5 - 30> 0.999[3]

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low QC< 2.0< 2.0
Medium QC< 1.5< 1.5
High QC< 1.5< 1.5
Data derived from typical performance for HPLC-UV methods.[1]

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
Low QC98.90 - 100.89[1]
Medium QC98.90 - 100.89[1]
High QC98.90 - 100.89[1]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD0.156[1]
LOQ0.472[1]

Visualization

Fimasartan_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma_sample 1. Plasma Sample Collection protein_precipitation 2. Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation centrifugation 3. Centrifugation protein_precipitation->centrifugation supernatant_transfer 4. Supernatant Transfer centrifugation->supernatant_transfer evaporation 5. Evaporation to Dryness supernatant_transfer->evaporation reconstitution 6. Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection 7. Injection into HPLC reconstitution->hplc_injection chromatographic_separation 8. Chromatographic Separation hplc_injection->chromatographic_separation uv_detection 9. UV Detection at 265 nm chromatographic_separation->uv_detection peak_integration 10. Peak Area Integration uv_detection->peak_integration calibration_curve 11. Calibration Curve Generation peak_integration->calibration_curve quantification 12. This compound Quantification calibration_curve->quantification

References

Application Notes: Cell-Based Assays for Fimasartan Activity in H9c2 Cardiac Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fimasartan is a non-peptide angiotensin II receptor blocker (ARB) that selectively antagonizes the Angiotensin II receptor type 1 (AT1R).[1] The renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), are critically involved in the pathophysiology of cardiovascular diseases.[2][3] Ang II binding to AT1R on cardiomyocytes can trigger a cascade of events leading to pathological cardiac hypertrophy, apoptosis, inflammation, and oxidative stress.[4][5] this compound's therapeutic action stems from its ability to block these downstream effects.[1]

The H9c2 cell line, derived from embryonic rat heart tissue, is a well-established in vitro model for studying the cellular and molecular mechanisms of cardiac injury and the effects of cardioprotective agents.[6][7] These cells exhibit many characteristics of adult cardiomyocytes, making them a suitable and convenient system for preliminary drug screening and mechanistic studies.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound in H9c2 cardiac cells. The described assays focus on key pathological processes in heart disease: cardiac hypertrophy, apoptosis, and oxidative stress.

Experimental Workflow

The general workflow for assessing this compound's activity in H9c2 cells involves cell culture, induction of a pathological state (e.g., using Angiotensin II), treatment with this compound, and subsequent endpoint analysis using various assays.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture H9c2 Cell Culture (DMEM, 10% FBS) seeding Seed Cells in Multi-well Plates culture->seeding induce Induce Pathology (e.g., Angiotensin II) seeding->induce treat Treat with this compound (Various Concentrations) induce->treat incubation Incubate (24-48 hours) treat->incubation hypertrophy Hypertrophy Assay (Cell Size Measurement) incubation->hypertrophy ros Oxidative Stress Assay (ROS Detection) incubation->ros apoptosis Apoptosis Assay (TUNEL / Annexin V) incubation->apoptosis

Caption: General experimental workflow for evaluating this compound in H9c2 cells.

Signaling Pathways Modulated by this compound

This compound, by blocking the AT1 receptor, inhibits Ang II-induced signaling cascades that are central to cardiac pathology. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) cascades, which regulate cell growth and death, and pathways controlling oxidative stress and apoptosis.

Ang II-Induced Hypertrophy and MAPK Signaling

Angiotensin II is a potent inducer of cardiomyocyte hypertrophy.[5] Upon binding to the AT1 receptor, it activates multiple downstream pathways, including the MAPK family (ERK, JNK, p38), which are critically involved in the regulation of gene expression leading to an increase in cell size and protein synthesis.[8][9]

G cluster_mapk MAPK Cascade AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R This compound This compound This compound->AT1R Inhibits p38 p38 AT1R->p38 JNK JNK AT1R->JNK ERK ERK AT1R->ERK Transcription Nuclear Transcription Factors (c-fos, c-jun, c-myc) p38->Transcription JNK->Transcription ERK->Transcription Hypertrophy Pathological Hypertrophy (Increased Cell Size, Protein Synthesis) Transcription->Hypertrophy

Caption: this compound blocks Ang II-induced MAPK signaling to prevent hypertrophy.

Apoptosis and Oxidative Stress Pathways

Ang II stimulation can also lead to programmed cell death (apoptosis) and increased production of reactive oxygen species (ROS), contributing to cardiac damage.[5][10] this compound has been shown to reduce apoptotic cell death and mitochondrial ROS production in H9c2 cells, partly by modulating the levels of pro-apoptotic (e.g., p53, Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11][12][13]

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R This compound This compound This compound->AT1R Inhibits ROS Increased ROS (Oxidative Stress) AT1R->ROS p53 p53 / Bax (Pro-apoptotic) AT1R->p53 Activates Bcl2 Bcl-2 (Anti-apoptotic) AT1R->Bcl2 Inhibits Mito Mitochondrial Dysfunction ROS->Mito Mito->p53 Caspase Caspase Activation p53->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound's role in preventing Ang II-induced apoptosis and oxidative stress.

Experimental Protocols

Protocol 1: H9c2 Cell Culture and Treatment
  • Cell Culture: Culture H9c2 rat cardiomyoblasts in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[14] Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed H9c2 cells into appropriate multi-well plates (e.g., 96-well for viability, 24-well or chamber slides for imaging) at a density that allows them to reach 70-80% confluency at the time of treatment.[6]

  • Induction: To induce a hypertrophic or apoptotic state, starve the cells in serum-free medium for 12-24 hours. Then, stimulate with Angiotensin II (e.g., 100 nM to 1 µM) for 24 to 48 hours.[5][15]

  • This compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 1 to 2 hours before adding the Ang II stimulus.[11] A vehicle control (e.g., DMSO) should be run in parallel.[13]

Protocol 2: Assessment of Cardiac Hypertrophy

This protocol measures changes in cell size, a key indicator of hypertrophy.

  • Cell Preparation: Grow and treat H9c2 cells on glass coverslips or chamber slides as described in Protocol 1.

  • Fixation and Permeabilization: After treatment, wash cells with Phosphate-Buffered Saline (PBS), fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[16]

  • Immunostaining: Block with 3% Bovine Serum Albumin (BSA) for 1 hour. Incubate with a primary antibody against a cardiomyocyte structural protein, such as α-actinin, overnight at 4°C.

  • Secondary Antibody and Imaging: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature. Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.

  • Analysis: Capture images using a fluorescence microscope. Use image analysis software (e.g., ImageJ) to measure the surface area of at least 100 individual cells per condition.[5] An increase in cell surface area in Ang II-treated cells and its reduction by this compound indicates anti-hypertrophic activity.

Protocol 3: Assessment of Oxidative Stress (ROS Production)

This protocol quantifies intracellular reactive oxygen species.

  • Cell Preparation: Seed and treat H9c2 cells in a 96-well black, clear-bottom plate as described in Protocol 1.

  • Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS.

  • Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (H2DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.[17] H2DCF-DA is a cell-permeable probe that fluoresces upon oxidation by ROS.

  • Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[5] An increase in fluorescence indicates higher ROS levels.

Protocol 4: Assessment of Apoptosis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Grow and treat H9c2 cells on chamber slides or coverslips as per Protocol 1.

  • Assay Performance: After treatment, fix and permeabilize the cells as described in the hypertrophy protocol.

  • Labeling: Perform the TUNEL assay using a commercially available kit, following the manufacturer's instructions. This typically involves an enzymatic reaction to label the free 3'-OH ends of fragmented DNA with fluorescently-labeled dUTPs.

  • Imaging and Quantification: Counterstain nuclei with DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the kit) in the nucleus.

  • Analysis: Calculate the apoptotic index by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of nuclei (DAPI-stained).[10] A reduction in the apoptotic index in this compound-treated groups indicates anti-apoptotic activity.

Data Presentation and Expected Outcomes

The quantitative data obtained from the described assays should be summarized for clear comparison. Below are tables with representative experimental conditions and expected results based on existing literature.

Table 1: Experimental Conditions for this compound Assays in H9c2 Cells

ParameterConditionConcentration RangeDurationReference
Pathological Stimulus Angiotensin II100 nM - 1 µM24 - 48 hours[5][15]
Hypoxia/Reoxygenation3h Hypoxia / 3h Reoxygenation6 hours[14]
Drug Treatment This compound1 µM - 50 µMPre-treatment for 1-2h, then co-incubation[11][12]

Table 2: Summary of Expected this compound Effects in H9c2 Cell-Based Assays

AssayEndpoint MeasuredExpected Effect of Ang IIExpected Effect of this compoundReference
Hypertrophy Cell Surface AreaIncreaseAttenuation of Increase[5][18]
Oxidative Stress Intracellular ROS LevelsSignificant IncreaseSignificant Decrease[5][11]
Apoptosis (TUNEL) Apoptotic Index (% TUNEL+ cells)Significant IncreaseSignificant Decrease[10][11]
Apoptosis (Markers) Bax/Bcl-2 RatioIncreaseDecrease[15]
Cleaved Caspase-3 LevelsIncreaseDecrease[15]
Cell Viability MTT Assay / LDH ReleaseDecreaseAttenuation of Decrease[14][19]

References

Protocol for Assessing Fimasartan's Effect on Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fimasartan is a non-peptide angiotensin II receptor blocker (ARB) that selectively inhibits the angiotensin II type 1 (AT1) receptor. Angiotensin II (Ang II) is a key component of the renin-angiotensin system (RAS) and plays a crucial role in cardiovascular physiology and pathophysiology. In vascular smooth muscle cells (VSMCs), Ang II binding to the AT1 receptor triggers a cascade of intracellular signaling events that lead to vasoconstriction, cellular hypertrophy, proliferation, migration, and inflammation, all of which contribute to the pathogenesis of hypertension and atherosclerosis. This compound, by blocking the AT1 receptor, is expected to counteract these detrimental effects of Ang II on VSMCs. This document provides a detailed protocol for assessing the in vitro effects of this compound on VSMC function, including viability, proliferation, migration, and key signaling pathways.

Data Presentation

The following tables summarize expected quantitative data from the described experimental protocols. These are representative examples based on existing literature for this compound and other ARBs. Researchers should generate their own data for specific experimental conditions.

Table 1: Effect of this compound on Angiotensin II-Induced VSMC Senescence

Treatment GroupSA-β-gal Positive Cells (Fold Change vs. Control)p53 Expression (Fold Change vs. Control)p16 Expression (Fold Change vs. Control)
Control1.00 ± 0.001.00 ± 0.001.00 ± 0.00
Angiotensin II (100 nM)5.77 ± 1.431.39 ± 0.171.19 ± 0.10
Angiotensin II (100 nM) + this compound (1 µM)2.00 ± 0.921.05 ± 0.121.02 ± 0.08

Data is presented as mean ± standard deviation. Data is representative from Kim et al., 2019.

Table 2: Dose-Dependent Effect of this compound on Angiotensin II-Induced VSMC Proliferation (Illustrative Example)

Treatment GroupCell Proliferation (% of Ang II Control)
Control25.5 ± 3.1
Angiotensin II (100 nM)100.0 ± 5.2
Ang II + this compound (0.1 µM)85.3 ± 4.5
Ang II + this compound (1 µM)62.1 ± 3.9
Ang II + this compound (10 µM)45.7 ± 2.8

This data is illustrative, based on typical ARB effects, and should be replaced with experimental results.

Table 3: Dose-Dependent Effect of this compound on Angiotensin II-Induced VSMC Migration (Illustrative Example)

Treatment GroupMigrated Cells (per high-power field)
Control35 ± 5
Angiotensin II (100 nM)152 ± 12
Ang II + this compound (0.1 µM)118 ± 9
Ang II + this compound (1 µM)85 ± 7
Ang II + this compound (10 µM)55 ± 6

This data is illustrative, based on typical ARB effects, and should be replaced with experimental results.

Table 4: Effect of this compound on Angiotensin II-Induced Phosphorylation of ERK1/2 and p38 MAPK

Treatment Groupp-ERK1/2 / Total ERK1/2 (Ratio to Control)p-p38 MAPK / Total p38 MAPK (Ratio to Control)
Control1.001.00
Angiotensin II (100 nM)3.5 ± 0.42.8 ± 0.3
Angiotensin II (100 nM) + this compound (1 µM)1.2 ± 0.21.1 ± 0.1

Data is presented as mean ± standard deviation. Ratios are normalized to the control group.

Experimental Protocols

1. VSMC Culture

  • Cell Line: Human Coronary Artery Smooth Muscle Cells (HCASMC) are recommended.

  • Culture Medium: Smooth Muscle Cell Growth Medium supplemented with 5% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and re-plate at a 1:3 or 1:4 ratio.

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • VSMCs

    • This compound (various concentrations)

    • Angiotensin II

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with Angiotensin II (100 nM) for 24 hours. Include control wells with no treatment, Angiotensin II alone, and this compound alone.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

3. Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis, which is a direct indicator of cell proliferation.

  • Materials:

    • 96-well plates

    • VSMCs

    • This compound

    • Angiotensin II

    • BrdU Cell Proliferation Assay Kit

  • Protocol:

    • Seed VSMCs in a 96-well plate and starve as described for the MTT assay.

    • Pre-treat with this compound and stimulate with Angiotensin II.

    • Add BrdU labeling solution to each well and incubate for 2-4 hours.

    • Fix the cells and detect BrdU incorporation according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

4. Cell Migration Assays

a. Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells.

  • Materials:

    • 6-well plates

    • VSMCs

    • 200 µL pipette tip

  • Protocol:

    • Seed VSMCs in 6-well plates and grow to 90-100% confluency.

    • Create a "scratch" in the cell monolayer with a sterile 200 µL pipette tip.

    • Wash with PBS to remove detached cells.

    • Add serum-free medium containing the different treatment conditions (Control, Ang II, Ang II + this compound).

    • Capture images of the scratch at 0 hours and after 24 hours.

    • Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

b. Transwell Migration Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

  • Materials:

    • Transwell inserts (8 µm pore size)

    • 24-well plates

    • VSMCs

  • Protocol:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium with Angiotensin II (chemoattractant) to the lower chamber.

    • Seed VSMCs (pre-treated with this compound or vehicle) in serum-free medium into the upper chamber.

    • Incubate for 12-24 hours.

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

    • Count the number of migrated cells in several fields under a microscope.

5. Western Blot Analysis for Signaling Pathways

This technique is used to detect the phosphorylation (activation) of key signaling proteins.

  • Materials:

    • 6-well plates

    • VSMCs

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38 MAPK, anti-p38 MAPK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Seed and treat VSMCs as described previously for a short duration (e.g., 5-30 minutes) to observe rapid phosphorylation events.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

AngiotensinII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq protein AT1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK p38 p38 MAPK PKC->p38 CYR61 CYR61 ERK->CYR61 p53 p53 ERK->p53 Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration p38->CYR61 p16 p16 p38->p16 p38->Proliferation p38->Migration Senescence Senescence CYR61->Senescence p53->Senescence p16->Senescence This compound This compound This compound->AT1R Inhibition

Caption: Angiotensin II signaling pathway in VSMCs and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Culture VSMCs to 80% Confluency Starve Serum Starve for 24h Start->Starve Pretreat Pre-treat with this compound (or Vehicle) Starve->Pretreat Stimulate Stimulate with Angiotensin II (or Vehicle) Pretreat->Stimulate Viability Viability Assay (MTT) Stimulate->Viability Proliferation Proliferation Assay (BrdU) Stimulate->Proliferation Migration Migration Assays (Wound Healing / Transwell) Stimulate->Migration Signaling Signaling Analysis (Western Blot) Stimulate->Signaling Data Quantify Results and Perform Statistical Analysis Viability->Data Proliferation->Data Migration->Data Signaling->Data

Caption: General experimental workflow for assessing this compound's effects on VSMCs.

Application Notes and Protocols: Zebrafish Model for Evaluating Fimasartan's Impact on Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Fimasartan, a non-peptide angiotensin II receptor antagonist, selectively blocks the AT1 receptor, thereby mitigating the detrimental effects of angiotensin II, a key player in the pathophysiology of heart failure.[1][2][3] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cardiovascular research due to its genetic tractability, rapid development, and optical transparency, which allows for real-time imaging of cardiac function.[4][5][6][7] This document provides detailed application notes and protocols for utilizing a zebrafish model of heart failure to evaluate the therapeutic potential of this compound.

Mechanism of Action of this compound in Heart Failure

This compound exerts its therapeutic effects by blocking the Angiotensin II Type 1 (AT1) receptor. This action inhibits the downstream signaling cascade initiated by Angiotensin II, a potent vasoconstrictor and promoter of cardiac remodeling. The key consequences of AT1 receptor blockade by this compound in the context of heart failure include:

  • Vasodilation: Inhibition of Angiotensin II-mediated vasoconstriction leads to reduced afterload on the heart.[2][8]

  • Reduced Aldosterone Secretion: By blocking the AT1 receptor, this compound decreases the release of aldosterone, leading to reduced sodium and water retention and a decrease in blood volume.[3]

  • Inhibition of Cardiac Remodeling: this compound has been shown to reduce cardiac hypertrophy, fibrosis, and inflammation, key components of pathological cardiac remodeling in heart failure.[8] It can inhibit the production of transforming growth factor-beta 1 (TGF-β1) and the activity of Rho kinase, both of which are involved in these processes.[9]

  • Cardioprotection: Studies have indicated that this compound can protect cardiomyocytes from apoptotic cell death, a significant contributor to the progression of heart failure.[1][10]

Zebrafish Model of Heart Failure

A commonly used and effective method to induce heart failure in zebrafish larvae is through exposure to terfenadine, a cardiotoxic drug.[10][11] Terfenadine treatment leads to a phenotype that mimics key aspects of human heart failure, including ventricular dilation, reduced systolic function, and increased expression of cardiac stress markers.[10][12]

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • Maintain adult zebrafish in a controlled environment with a 14/10-hour light/dark cycle.

  • Collect embryos following natural spawning and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.

  • Select healthy, normally developing embryos for experiments.

Induction of Heart Failure with Terfenadine
  • At 3 days post-fertilization (dpf), transfer zebrafish larvae to a 24-well plate.

  • Expose the larvae to 20 µM terfenadine in E3 medium for 12-24 hours to induce a heart failure phenotype.[10][13] A vehicle control group (e.g., 0.1% DMSO in E3 medium) should be run in parallel.

This compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Following the induction of heart failure, treat the zebrafish larvae with varying concentrations of this compound (e.g., 50, 100, 200 µM) in the terfenadine-containing medium or in fresh E3 medium after a washout period.[14]

  • Include a vehicle-treated control group and a terfenadine-only group for comparison.

  • Incubate the larvae for a defined period (e.g., 12-24 hours) at 28.5°C.

Assessment of Cardiac Function
  • Anesthetize zebrafish larvae using tricaine (MS-222).

  • Mount the larvae in a lateral or dorsal orientation in 3% methylcellulose on a depression slide.

  • Acquire videos of the beating heart using a high-speed camera mounted on a microscope.[15]

  • Measure the ventricular diastolic diameter (VDD) and ventricular systolic diameter (VSD) from the video frames.

  • Fractional Shortening (FS): A measure of ventricular contractility.

    • FS (%) = [(VDD - VSD) / VDD] x 100

  • Heart Rate (HR): Count the number of heartbeats in a defined time period (e.g., 15 seconds) and extrapolate to beats per minute (bpm).

  • Blood Flow: Measure the velocity of blood cells in the dorsal aorta using video analysis software.[10]

Molecular and Cellular Analysis
  • Extract total RNA from pools of zebrafish larvae from each experimental group.

  • Synthesize cDNA and perform quantitative real-time PCR (qPCR) to analyze the expression of heart failure markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[10]

  • Fix zebrafish larvae in 4% paraformaldehyde.

  • Perform a whole-mount TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells in the heart.[10]

  • Quantify the number of TUNEL-positive cells in the cardiac region.

Data Presentation

Table 1: Effect of this compound on Cardiac Function in a Terfenadine-Induced Zebrafish Heart Failure Model

Treatment GroupVentricular Diastolic Diameter (µm)Fractional Shortening (%)Heart Rate (bpm)Blood Flow (nL/sec)
Vehicle Control105 ± 535 ± 3180 ± 10507.0 ± 170.6
Terfenadine (20 µM)140 ± 811.4 ± 5.6120 ± 15273.0 ± 109.0
Terfenadine + this compound (100 µM)125 ± 614.2 ± 4.0145 ± 12380.5 ± 115.0
Terfenadine + this compound (200 µM)115 ± 716.9 ± 3.1160 ± 11479.1 ± 124.1

Data are presented as mean ± standard deviation. Data is representative based on published findings.[10][12][14]

Table 2: Effect of this compound on Molecular and Cellular Markers of Heart Failure in Zebrafish

Treatment GroupRelative ANP mRNA ExpressionRelative p53 mRNA ExpressionNumber of TUNEL-Positive Cells (heart region)Mortality Rate (%)
Vehicle Control1.0 ± 0.21.0 ± 0.32 ± 15 ± 2
Terfenadine (20 µM)10.0 ± 2.58.0 ± 1.525 ± 596.0 ± 4.0
Terfenadine + this compound (200 µM)3.5 ± 1.02.5 ± 0.88 ± 336.0 ± 5.0

Data are presented as mean ± standard deviation. Data is representative based on published findings.[10][12]

Visualizations

Fimasartan_Signaling_Pathway cluster_0 Renin-Angiotensin System cluster_1 Cellular Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Gq_Protein Gq Protein AT1_Receptor->Gq_Protein Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion PLC PLC Gq_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) PKC->Cardiac_Remodeling Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction This compound This compound This compound->AT1_Receptor Inhibits Zebrafish_Heart_Failure_Workflow Start Zebrafish Embryo Collection (0 dpf) Incubation Incubation at 28.5°C (0-3 dpf) Start->Incubation HF_Induction Induce Heart Failure (Terfenadine, 3 dpf) Incubation->HF_Induction Treatment This compound Treatment (3-4 dpf) HF_Induction->Treatment Assessment Assessment of Cardiac Function (4 dpf) Treatment->Assessment Imaging Live Imaging (FS, HR, Blood Flow) Assessment->Imaging qPCR Gene Expression (ANP, BNP) Assessment->qPCR TUNEL Apoptosis Assay Assessment->TUNEL Mortality Mortality Rate Assessment->Mortality Data_Analysis Data Analysis Imaging->Data_Analysis qPCR->Data_Analysis TUNEL->Data_Analysis Mortality->Data_Analysis

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Fimasartan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of Fimasartan, an angiotensin II receptor antagonist, on key cellular signaling pathways using Western blot analysis. The protocols and data presented are intended to assist in the design and execution of experiments aimed at elucidating the molecular mechanisms of this compound in various physiological and pathological contexts.

Introduction

This compound is a non-peptide angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2][3] Beyond its primary role in blood pressure regulation, this compound exhibits pleiotropic effects, including anti-inflammatory, anti-fibrotic, and organ-protective properties.[2][4] These effects are mediated through the modulation of several intracellular signaling pathways. Western blot analysis is a powerful technique to quantify the changes in protein expression and phosphorylation status of key signaling molecules following this compound treatment.

Key Signaling Pathways Affected by this compound

This compound has been shown to influence several critical signaling cascades, including:

  • MAPK/ERK Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and survival. This compound has been observed to inhibit the phosphorylation of ERK1/2 in response to stimuli like Angiotensin II and TNF-α.[5][6]

  • PI3K/Akt Pathway: A central pathway in cell survival, growth, and metabolism. This compound has been shown to modulate the activation of Akt.[2]

  • TGF-β/Smad Pathway: This pathway is a key regulator of fibrosis and cellular differentiation. Angiotensin II is a known activator of this pathway, and ARBs like this compound can attenuate its profibrotic effects.[7][8]

  • p53 Signaling Pathway: Involved in cell cycle arrest and apoptosis, this pathway can be influenced by this compound, particularly in the context of cellular stress and senescence.[5][9]

Quantitative Data Summary

The following tables summarize the quantitative changes in protein expression and phosphorylation observed in various studies investigating the effects of this compound.

Table 1: Effect of this compound on MAPK/ERK Pathway Components

Target ProteinTreatment ConditionsFold Change vs. Control/StimulusCell/Tissue TypeReference
Phospho-ERK1/2Angiotensin II (100 nM) + this compound (1 µM)Inhibition of Ang II-induced phosphorylationHuman Coronary Artery Smooth Muscle Cells (hCSMCs)[5]
Phospho-ERK1/2TNF-α (5 ng/ml) + this compound (62.5, 125 µM)Inhibition of TNF-α-induced phosphorylationHK-2 Cells[6]
Phospho-JNKTNF-α (5 ng/ml) + this compound (62.5, 125 µM)Inhibition of TNF-α-induced phosphorylationHK-2 Cells[6]
Phospho-p38 MAPKAngiotensin II (100 nM) + this compound (1 µM)Inhibition of Ang II-induced phosphorylationHuman Coronary Artery Smooth Muscle Cells (hCSMCs)[5]

Table 2: Effect of this compound on p53 and Senescence Markers

Target ProteinTreatment ConditionsFold Change vs. Control/StimulusCell/Tissue TypeReference
p53Angiotensin II (100 nM) + this compound (1 µM)Inhibition of Ang II-induced increase (1.39-fold)Human Coronary Artery Smooth Muscle Cells (hCSMCs)[10]
p16Angiotensin II (100 nM) + this compound (1 µM)Inhibition of Ang II-induced increase (1.19-fold)Human Coronary Artery Smooth Muscle Cells (hCSMCs)[10]
CYR61Angiotensin II (100 nM) + this compound (1 µM)Inhibition of Ang II-induced expressionHuman Coronary Artery Smooth Muscle Cells (hCSMCs)[5]
p53 mRNATerfenadine (20 µM) + this compoundSignificant reduction of terfenadine-induced increaseZebrafish larvae[9][11]

Signaling Pathway and Experimental Workflow Diagrams

Fimasartan_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AT1R AT1 Receptor PLC PLC AT1R->PLC Ras Ras AT1R->Ras PI3K PI3K AT1R->PI3K AngII Angiotensin II AngII->AT1R TGFb_R TGF-β Receptor AngII->TGFb_R Upregulates TGF-β This compound This compound This compound->AT1R ERK ERK This compound->ERK Inhibits phosphorylation Akt Akt This compound->Akt Modulates activation p_Smad23 p-Smad2/3 This compound->p_Smad23 Inhibits phosphorylation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription Gene Transcription (Proliferation, Fibrosis, Inflammation) ERK->Transcription PI3K->Akt p53 p53 Akt->p53 Smad23 Smad2/3 TGFb_R->Smad23 Smad23->p_Smad23 Smad4 Smad4 p_Smad23->Smad4 Smad4->Transcription Apoptosis Apoptosis p53->Apoptosis

Caption: this compound's mechanism of action on key signaling pathways.

Western_Blot_Workflow start Cell/Tissue Culture and Treatment with this compound lysis Cell Lysis and Protein Extraction (with phosphatase inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant denature Sample Preparation (SDS-PAGE Sample Buffer + Heat) quant->denature sds_page SDS-PAGE denature->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-ERK) blocking->primary_ab wash1 Washing (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing (TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL Substrate) wash2->detection imaging Image Acquisition detection->imaging stripping Membrane Stripping (Optional) imaging->stripping analysis Densitometric Analysis and Data Quantification imaging->analysis reprobing Re-probing with Total Protein Ab (e.g., anti-total-ERK) stripping->reprobing reprobing->wash1 reprobing->secondary_ab

Caption: General workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)

This protocol is adapted from established methods for detecting ERK phosphorylation.[12][13][14]

1. Sample Preparation: a. Culture cells to the desired confluency and treat with this compound and/or stimulus (e.g., Angiotensin II) for the specified time. b. Place culture dishes on ice and wash cells twice with ice-cold PBS. c. Lyse the cells with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[15] d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom.[13] c. Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or using a semi-dry transfer system. Activate the PVDF membrane with methanol before transfer.[13]

3. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13][16] b. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][17] c. Wash the membrane three times for 10 minutes each with TBST.[13] d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[13] e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[13] c. For normalization, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[13][17] To do this, incubate the membrane in a stripping buffer for 15-30 minutes, wash extensively with TBST, re-block, and proceed with the primary antibody for total ERK1/2.[13] d. Quantify the band intensities using densitometry software (e.g., ImageJ).

Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is based on general guidelines for detecting phosphorylated Akt.[15][18][19]

1. Sample Preparation: a. Follow the same steps as in Protocol 1 (1a-1f) for cell lysis and protein quantification, ensuring the use of phosphatase inhibitors.[15]

2. SDS-PAGE and Protein Transfer: a. Prepare and run the SDS-PAGE gel as described in Protocol 1 (2a-2c). A 10% or 12% gel is suitable for Akt (approx. 60 kDa).

3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15] b. Incubate with a primary antibody specific for phospho-Akt (e.g., at Ser473, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis: a. Perform chemiluminescent detection as described in Protocol 1 (4a-4b). b. Strip and re-probe the membrane with an antibody for total Akt for normalization. c. Quantify the band intensities using densitometry.

Protocol 3: Western Blot for Phosphorylated Smad2/3 (p-Smad2/3)

This protocol is designed for the detection of phosphorylated Smad2/3, key mediators of TGF-β signaling.[20][21]

1. Sample Preparation: a. For cell culture, grow cells to 80-90% confluency, serum-starve overnight, and then treat with this compound and/or TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.[20] b. Lyse the cells as described in Protocol 1 (1b-1f), paying close attention to the inclusion of serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate.[20] c. For tissue samples, ensure efficient homogenization and lysis, and consider loading a higher total protein amount (e.g., 50-100 µg) per lane.[20][22]

2. SDS-PAGE and Protein Transfer: a. Prepare and run a 10% SDS-PAGE gel as described in Protocol 1 (2a-2c).

3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody specific for phospho-Smad2 (Ser465/467) / Smad3 (Ser423/425) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[21] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis: a. Perform chemiluminescent detection as described in Protocol 1 (4a-4b). b. Strip and re-probe the membrane with an antibody for total Smad2/3 for normalization.[23] c. Quantify the band intensities using densitometry.

Concluding Remarks

The provided application notes and protocols offer a framework for investigating the molecular effects of this compound on key signaling pathways. Researchers should optimize these protocols for their specific cell or tissue models. Careful execution of these Western blot analyses will yield valuable quantitative data to further understand the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Fimasartan Oral Bioavailability in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Fimasartan in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in rats, and why is it considered poor?

This compound, an angiotensin II receptor antagonist, exhibits variable and relatively low oral bioavailability. In rats, the oral bioavailability of this compound administered as a solution is reported to be in the range of 32.7% to 49.6%.[1][2][3][4] This is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[5][6][7]

Q2: What is the primary region for this compound absorption in the gastrointestinal tract?

Studies in rats have indicated that the small intestine is the primary site for this compound absorption.[8][9] The acidic environment of the stomach and the lower surface area of the large intestine contribute less to its overall absorption.[8]

Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?

Several advanced formulation strategies have been successfully employed to enhance the oral bioavailability of this compound by improving its solubility and dissolution rate. These include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution. A fluidized solid dispersion using hydroxypropyl methylcellulose (HPMC) has been shown to significantly increase bioavailability.[5][6][7]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. Solid SNEDDS (S-SNEDDS) have demonstrated a significant increase in the relative bioavailability of this compound.[10]

Q4: How do efflux transporters affect this compound's bioavailability?

Efflux transporters, such as P-glycoprotein (P-gp), are present in the intestinal epithelium and can actively pump drugs back into the intestinal lumen, thereby reducing their net absorption.[11][12][13][14] While specific studies on this compound and efflux transporters are limited in the provided results, it is a common mechanism affecting the bioavailability of many oral drugs. Strategies that increase the intracellular concentration of the drug, such as enhancing its solubility and permeability, can help to overcome the effects of efflux transporters.[11]

Troubleshooting Guides

Problem: Inconsistent or low this compound plasma concentrations in pharmacokinetic studies in rats.

Potential Cause Troubleshooting Step
Poor drug dissolution from the formulation. 1. Verify the dissolution profile of your formulation in vitro using a relevant dissolution medium (e.g., simulated gastric and intestinal fluids).2. Consider reformulating this compound as a solid dispersion or a SNEDDS to improve its dissolution rate.[5][10]
Suboptimal dosing vehicle. 1. Ensure the dosing vehicle is appropriate for solubilizing or suspending this compound. For preclinical studies, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is common, but solubility should be confirmed.
Gastrointestinal transit time variability. 1. Standardize the fasting state of the animals before dosing, as food can affect GI transit time and drug absorption.2. Ensure consistent administration technique to minimize variability.
High first-pass metabolism. 1. While this compound is considered metabolically stable, significant first-pass metabolism can occur.[8] Consider co-administration with a metabolic inhibitor in exploratory studies to understand its impact, though this is not a viable clinical strategy.
Involvement of efflux transporters. 1. Investigate if this compound is a substrate for common efflux transporters like P-gp.[11][12] If so, formulation strategies that increase intestinal permeability may be beneficial.

Problem: Difficulty in preparing a stable and effective this compound formulation.

Potential Cause Troubleshooting Step
Precipitation of this compound in the formulation. 1. For liquid formulations, ensure the pH and excipients are optimized to maintain this compound in solution.2. For solid dispersions, ensure the drug is in an amorphous state, which can be confirmed by techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[6]
Low drug loading in the formulation. 1. Optimize the drug-to-carrier ratio in solid dispersions or the components in SNEDDS to maximize drug loading without compromising stability and performance.[6][10]
Physical instability of the formulation (e.g., phase separation in SNEDDS). 1. Carefully screen and select oils, surfactants, and co-surfactants for SNEDDS based on their ability to solubilize this compound and form a stable nanoemulsion.[10]

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rodent/Animal Models

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability IncreaseReference
Commercial TabletBeagle Dog---80.58 ± 22.18-[5][6]
FFSD TabletBeagle Dog---140.39 ± 27.40~1.7-fold[5][6]
Pure DrugRat-----[10]
S-SNEDDSRat----1.5-fold[10]

FFSD: this compound Fluidized Solid Dispersion; S-SNEDDS: Solid Self-Nanoemulsifying Drug Delivery System.

Experimental Protocols

Protocol 1: Preparation of this compound Fluidized Solid Dispersion (FFSD)

This protocol is based on the methodology described for enhancing this compound's bioavailability.[5][6][7]

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC)

  • Microcrystalline cellulose

  • 50% Ethanol

  • Fluid bed granulator

Procedure:

  • Dissolve this compound and HPMC in 50% ethanol.

  • Place microcrystalline cellulose in the fluid bed granulator.

  • Spray the this compound/HPMC solution onto the microcrystalline cellulose under controlled temperature and airflow.

  • The final composition of the FFSD should be a weight ratio of 20:10:25 (this compound:HPMC:microcrystalline cellulose).

  • Dry the resulting granules.

  • The FFSD can then be blended with other excipients like mannitol, croscarmellose sodium, and magnesium stearate for tablet compression.

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats

This protocol is a standard method to evaluate the regional intestinal permeability of a drug.[8]

Materials:

  • Anesthetized rats (e.g., Sprague-Dawley)

  • Perfusion pump

  • This compound solution in a suitable buffer (e.g., Krebs-Ringer)

  • Surgical instruments

Procedure:

  • Anesthetize the rat and maintain its body temperature.

  • Make a midline abdominal incision to expose the small intestine.

  • Select the desired intestinal segment (duodenum, jejunum, or ileum).

  • Insert cannulas at the proximal and distal ends of the segment and ligate.

  • Gently flush the segment with warm saline to remove any contents.

  • Perfuse the this compound solution through the segment at a constant flow rate.

  • Collect the perfusate from the outlet cannula at specific time intervals.

  • Analyze the concentration of this compound in the inlet and outlet perfusates to determine the extent of absorption.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Rodent Model This compound This compound (Poor Solubility) SD Solid Dispersion (e.g., with HPMC) This compound->SD Improve Dissolution SNEDDS S-SNEDDS This compound->SNEDDS Enhance Solubility Dissolution Dissolution Testing SD->Dissolution SNEDDS->Dissolution Permeability Permeability Assay (e.g., Caco-2) Dissolution->Permeability OralAdmin Oral Administration Permeability->OralAdmin PK_Study Pharmacokinetic Study OralAdmin->PK_Study Bioavailability Improved Bioavailability PK_Study->Bioavailability

Caption: Experimental workflow for developing and evaluating enhanced oral formulations of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation Formulation Enhanced this compound Formulation (e.g., SNEDDS) Dissolved_Drug Dissolved this compound Formulation->Dissolved_Drug Rapid Dissolution Uptake Passive Diffusion & Uptake Transporters Dissolved_Drug->Uptake Absorption Apical Apical Membrane Basolateral Basolateral Membrane Efflux Efflux Transporter (e.g., P-gp) Efflux->Dissolved_Drug Efflux Intracellular_Drug Intracellular This compound Uptake->Intracellular_Drug Intracellular_Drug->Efflux Portal_Vein Portal Vein Intracellular_Drug->Portal_Vein Transport

Caption: Key factors influencing the intestinal absorption of this compound.

References

Technical Support Center: Fimasartan HPLC Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) assays for Fimasartan. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an HPLC method for this compound?

A1: For initial method development for this compound, a reversed-phase C18 column is commonly used. A typical starting mobile phase could be a mixture of an acidic aqueous solution and an organic solvent like acetonitrile or methanol. This compound is an acidic drug with a pKa of 3.5; therefore, maintaining the mobile phase pH below this value (e.g., pH 3.0) can ensure good peak shape and retention.[1] Detection is generally performed in the UV range of 230-265 nm.[2][3]

Q2: I am observing peak tailing with my this compound peak. What are the possible causes and solutions?

A2: Peak tailing for this compound, a compound with basic functional groups, can be caused by several factors:

  • Secondary Interactions: Interaction between the basic functional groups of this compound and acidic residual silanol groups on the silica-based column packing can lead to tailing.[4][5]

    • Solution: Lowering the mobile phase pH to around 3.0 or below helps to protonate the silanol groups, minimizing these secondary interactions.[6] Using an end-capped column can also reduce silanol activity.[4]

  • Mobile Phase pH Near pKa: If the mobile phase pH is too close to the pKa of this compound (pKa ≈ 3.5), it can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For this compound, a mobile phase pH of ~2.5-3.0 is often effective.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample or reduce the injection volume.[7]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]

Q3: My this compound peak is showing fronting. What could be the issue?

A3: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: This is a primary cause of peak fronting.

    • Solution: Decrease the concentration of the sample or the injection volume.[8]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.[8]

  • Low Column Temperature: In some cases, a low column temperature can contribute to peak fronting.

    • Solution: Increasing the column temperature might improve the peak shape.[8]

Q4: I am seeing extraneous peaks in my chromatogram. What are the likely sources?

A4: Extraneous peaks can originate from several sources:

  • Degradation Products: this compound can degrade under certain conditions, such as oxidative stress, leading to the formation of degradation products that will appear as extra peaks in the chromatogram.

    • Solution: Ensure proper sample handling and storage to minimize degradation. If conducting forced degradation studies, these peaks are expected.

  • Impurities in the Sample or Mobile Phase: The drug substance itself may contain impurities, or the solvents used for the mobile phase may not be of sufficient purity.

    • Solution: Use high-purity solvents (HPLC grade or higher) and high-quality this compound reference standards.

  • Carryover from Previous Injections: If the column is not adequately flushed between injections, peaks from a previous run may appear in the current chromatogram.

    • Solution: Implement a thorough column wash with a strong solvent after each run, especially when analyzing samples with widely different concentrations.

  • Ghost Peaks: These can arise from the mobile phase itself, especially during gradient elution, where impurities in the weaker solvent get concentrated on the column and then elute as the solvent strength increases.

    • Solution: Use high-purity solvents and freshly prepared mobile phases.

Q5: How does the mobile phase pH affect the retention time of this compound?

A5: As this compound is an acidic compound, the pH of the mobile phase significantly influences its retention time in reversed-phase HPLC.[1]

  • At low pH (e.g., pH < 3.0): this compound will be in its protonated, less polar form. This leads to stronger interaction with the non-polar stationary phase and thus a longer retention time.

  • As pH increases towards and above the pKa (3.5): this compound will become ionized (deprotonated) and more polar. This reduces its affinity for the stationary phase, resulting in a shorter retention time.

Therefore, controlling the pH of the mobile phase is a critical parameter for achieving reproducible retention times and optimal separation.

Quantitative Data Summary of this compound HPLC Methods

ParameterMethod 1[3]Method 2[2]Method 3[9]Method 4[10]
Column Primacel C18 (150 x 4.6 mm, 5 µm)Prontosil C18 (250 x 4.6 mm, 5 µm)Nucleosil C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Orthophosphoric Acid (80:20 v/v)Acetonitrile: 0.02 M KH2PO4 buffer (pH 3.0)Acetonitrile: 0.02 M KH2PO4 buffer (pH 2.2) (50:50 v/v)Methanol: Buffer (pH 3.0) (40:60 v/v)
Flow Rate 0.8 mL/min1.5 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 265 nm230 nm237 nm243 nm
Retention Time 2.4 min5.0 min5.24 min3.9 min
Column Temperature Not Specified40°C40°CNot Specified

Detailed Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for this compound Bulk Drug

This protocol is based on the method described by Sruthi A, et al.[3]

  • Chromatographic System:

    • HPLC system equipped with a UV-Vis detector.

    • Column: Primacel C18 (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare 0.1% Orthophosphoric Acid by diluting 1 mL of concentrated orthophosphoric acid in 1000 mL of HPLC grade water.

    • Mix acetonitrile and 0.1% orthophosphoric acid in a ratio of 80:20 (v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

    • Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 10-50 µg/mL).

  • Sample Solution Preparation:

    • For bulk drug, prepare as described for the standard solution.

    • For dosage forms, weigh and finely powder a number of tablets. Transfer a quantity of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: Ambient.

    • Detection wavelength: 265 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions and record the chromatograms.

    • The retention time for this compound is expected to be approximately 2.4 minutes.

Visualizations

Caption: A flowchart for troubleshooting common peak shape issues in this compound HPLC analysis.

G cluster_ph_effect Effect of Mobile Phase pH on this compound Retention ph Mobile Phase pH low_ph Low pH (e.g., < 3.0) ph->low_ph Decreases high_ph High pH (e.g., > 4.0) ph->high_ph Increases fimasartan_low This compound (Protonated, Less Polar) low_ph->fimasartan_low fimasartan_high This compound (Ionized, More Polar) high_ph->fimasartan_high retention_low Increased Retention Time fimasartan_low->retention_low Stronger interaction with C18 retention_high Decreased Retention Time fimasartan_high->retention_high Weaker interaction with C18

Caption: The relationship between mobile phase pH and this compound's retention time in RP-HPLC.

References

Refinement of Fimasartan administration protocol for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of fimasartan for consistent and reliable experimental results. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-peptide, selective angiotensin II receptor blocker (ARB).[1][2] Its primary mechanism of action is the competitive antagonism of the angiotensin II receptor type 1 (AT1).[3] By blocking the AT1 receptor, this compound inhibits the downstream effects of angiotensin II, which include vasoconstriction, aldosterone release, and sodium and water retention.[1][2][3] This ultimately leads to a reduction in blood pressure.[2]

Q2: What are the key signaling pathways modulated by this compound?

This compound has been shown to modulate several key signaling pathways beyond its primary effect on the renin-angiotensin system. Notably, it has been demonstrated to inhibit the Angiotensin II-induced CYR61 (Cysteine-rich angiogenic protein 61) signaling pathway, which is involved in vascular smooth muscle cell senescence.[4] Additionally, this compound has been shown to upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a protective role against oxidative stress and inflammation in renal cells.[5][6]

Q3: What are the general pharmacokinetic properties of this compound?

This compound is rapidly absorbed after oral administration. The majority of the drug is eliminated unchanged in the bile, with less than 3% excreted in the urine.[1] Key pharmacokinetic parameters are summarized in the table below.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterSpeciesValueReference
Time to Peak Plasma Concentration (Tmax) Rat0.5 - 1.3 hours[1]
Elimination Half-life (t½) Rat7 - 10 hours[1]
Oral Bioavailability Rat32.7 - 49.6%

Table 2: Recommended Dosing of this compound in Preclinical Studies

Animal ModelDose RangeAdministration RouteReference
Rat (Hypertension Model) 1 - 10 mg/kg/dayOral
Mouse (Renal Fibrosis Model) 3 mg/kg/dayIntraperitoneal[5]
Rat (Myocardial Infarction Model) 0.5 - 3 mg/kgOral
Zebrafish (Heart Failure Model) 200 µMImmersion

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments and a troubleshooting guide for common issues.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound has a solubility of up to 100 mg/mL in DMSO.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Troubleshooting Guide

Q: My this compound solution appears cloudy or has precipitated. What should I do?

A: this compound has poor water solubility. If you observe precipitation, it is likely that the final concentration of DMSO in your culture medium is too low to maintain solubility.

  • Solution 1: Increase DMSO concentration. Ensure that the final concentration of DMSO in your experimental setup does not exceed a level that is toxic to your cells (typically <0.5%). You may need to prepare a more concentrated stock solution to minimize the volume added to your culture.

  • Solution 2: Use a different solvent. While DMSO is the most common solvent, for some specific applications, other solvents might be considered. However, their compatibility with your experimental system must be validated.

  • Solution 3: Prepare fresh dilutions. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles, as this can affect solubility.

Q: I am not observing the expected biological effect of this compound in my experiments. What could be the reason?

A: Several factors could contribute to a lack of efficacy.

  • Incorrect Dosing: Refer to the literature for appropriate dose ranges for your specific cell type or animal model (see Table 2). You may need to perform a dose-response curve to determine the optimal concentration for your system.

  • Degradation of this compound: Ensure that your stock solutions have been stored properly and have not expired.

  • Cell Line Specificity: The expression of the AT1 receptor can vary between different cell lines. Confirm that your chosen cell line expresses the AT1 receptor at sufficient levels.

  • Experimental Conditions: Factors such as incubation time, cell density, and the presence of other compounds in the media can influence the activity of this compound.

Q: I am observing unexpected off-target effects in my animal model. What should I consider?

A: While this compound is a selective AT1 receptor blocker, off-target effects can occur, especially at high doses.

  • Dose Reduction: Consider reducing the dose to a level that is still efficacious but minimizes off-target effects.

  • Monitor for Known Side Effects: Be aware of the known side effects of ARBs, which can include hypotension (low blood pressure) and hyperkalemia (high potassium levels). Monitor your animals for signs of these conditions.[7]

  • Control Groups: Ensure you have appropriate vehicle control groups to distinguish between the effects of this compound and the administration vehicle.

Visualizations

Signaling Pathways and Experimental Workflow

fimasartan_signaling_pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone CYR61 CYR61 Pathway AT1R->CYR61 Activates This compound This compound This compound->AT1R Blocks Nrf2 Nrf2 Pathway This compound->Nrf2 Upregulates Senescence Cellular Senescence CYR61->Senescence Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: this compound's mechanism of action and key signaling pathways.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock treatment This compound Administration (Dose-Response) prep_stock->treatment cell_culture Cell Culture / Animal Model Preparation cell_culture->treatment incubation Incubation / Treatment Period treatment->incubation data_collection Data Collection (e.g., Western Blot, qPCR, etc.) incubation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: A generalized experimental workflow for this compound administration.

troubleshooting_guide issue Unexpected Experimental Result no_effect No Observable Effect issue->no_effect precipitation Precipitation in Solution issue->precipitation off_target Off-Target Effects issue->off_target check_dose Verify Dose & Perform Dose-Response no_effect->check_dose Action check_receptor Confirm AT1 Receptor Expression no_effect->check_receptor Action check_solubility Increase DMSO / Prepare Fresh precipitation->check_solubility Action reduce_dose Reduce Dose & Monitor for Side Effects off_target->reduce_dose Action

Caption: A decision tree for troubleshooting common this compound-related issues.

References

Mitigating matrix effects in LC-MS/MS analysis of Fimasartan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Fimasartan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant signal suppression for this compound when using a protein precipitation protocol. What are the likely causes and how can I mitigate this?

A1: Signal suppression, a common form of matrix effect, is frequently observed with simple sample preparation methods like protein precipitation (PPT). This is often due to the co-elution of endogenous matrix components, such as phospholipids, that interfere with the ionization of this compound in the mass spectrometer's ion source.[1]

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the region where matrix components elute. A post-column infusion experiment can help identify the retention times of interfering species.[2][3]

  • Switch Sample Preparation Method: More rigorous sample preparation techniques can significantly reduce matrix effects. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5] LLE, in particular, has been successfully used for this compound analysis and is effective at removing interfering substances.[1]

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on this compound ionization.[6][7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification by compensating for signal suppression.[2][4]

Q2: What is a suitable alternative sample preparation method to protein precipitation for this compound analysis in plasma?

A2: Liquid-liquid extraction (LLE) is an excellent alternative to protein precipitation for reducing matrix effects in this compound analysis.[1] An established LLE protocol for this compound uses a mixture of ethyl acetate and n-hexane as the extraction solvent. This method effectively removes many of the endogenous plasma components that can cause ion suppression.

Q3: My this compound peak shape is poor (e.g., tailing or fronting). What could be the cause and how can I improve it?

A3: Poor peak shape can be caused by a variety of factors, including issues with the analytical column, mobile phase composition, or interactions with system components.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound, which is an acidic compound. The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape by ensuring consistent ionization of the analyte.[8][9]

  • Column Condition: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one.

  • System Contamination: Contamination in the LC system, particularly in the injector or tubing, can lead to peak shape issues.[10] A thorough system cleaning may be necessary.

  • Metal Chelation: Some compounds can interact with the metal components of the HPLC system, such as the column frit and housing, leading to peak tailing. If this is suspected, consider using a metal-free or bio-inert column.[11]

Q4: I'm developing a new LC-MS/MS method for this compound. How can I proactively assess and minimize potential matrix effects?

A4: Proactively addressing matrix effects during method development is crucial for creating a robust and reliable assay.

Strategies for Minimizing Matrix Effects:

  • Post-Column Infusion Experiment: Perform a post-column infusion of a this compound standard solution while injecting a blank, extracted matrix sample. This will reveal at which retention times ion suppression or enhancement occurs, allowing you to adjust your chromatography to avoid these regions.[2][3]

  • Matrix Effect Comparison of Sample Preparation Techniques: Evaluate different sample preparation methods, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, to determine which provides the cleanest extract and the least matrix effect for this compound.[12]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for any consistent matrix effects.[4]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Analysis

This protocol is a rapid method for sample preparation but may be more susceptible to matrix effects.

Materials:

  • Plasma samples

  • Acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Analysis

This protocol offers a cleaner sample extract compared to PPT, reducing the risk of matrix effects.

Materials:

  • Plasma samples

  • Ethyl acetate

  • n-Hexane

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 methanol:water)

  • LC-MS vials

Procedure:

  • Pipette 200 µL of plasma into a clean glass tube.

  • Add 1 mL of the extraction solvent (80:20 v/v ethyl acetate:n-hexane).

  • Vortex the mixture for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solvent.

  • Vortex briefly and transfer the solution to an LC-MS vial for analysis.

Quantitative Data Summary

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect Higher potential for ion suppressionLower ion suppressionGenerally the lowest ion suppression
Recovery Generally high but can be variableGood and reproducibleHigh and consistent
Sample Cleanliness Less clean, high phospholipid contentCleaner than PPTCleanest extract
Throughput HighModerateLower
Cost per Sample LowLow to moderateHigh

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt Quick, High Throughput lle Liquid-Liquid Extraction (Ethyl Acetate/n-Hexane) start->lle Cleaner Extract spe Solid-Phase Extraction start->spe Cleanest, Most Selective centrifuge_ppt Centrifugation ppt->centrifuge_ppt extract Extract & Evaporate lle->extract elute Elute Analyte spe->elute supernatant Collect Supernatant centrifuge_ppt->supernatant lcms LC-MS/MS Analysis supernatant->lcms reconstitute Reconstitute extract->reconstitute reconstitute->lcms elute->lcms

Caption: Comparative workflow of sample preparation techniques for this compound analysis.

troubleshooting_logic cluster_investigate Investigation cluster_solutions Potential Solutions start Poor LC-MS/MS Results (e.g., Ion Suppression) check_chrom Review Chromatography: - Peak Shape - Retention Time Stability start->check_chrom improve_prep Improve Sample Prep: - Switch to LLE/SPE start->improve_prep If using PPT dilute Dilute Sample start->dilute If sensitivity is high post_infusion Perform Post-Column Infusion Experiment check_chrom->post_infusion If chromatography is suspect optimize_lc Optimize LC Method: - Gradient - Mobile Phase post_infusion->optimize_lc Suppression zone identified use_sil Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil improve_prep->use_sil

Caption: Troubleshooting logic for addressing matrix effects in this compound LC-MS/MS analysis.

References

Strategies to enhance the stability of Fimasartan in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Fimasartan in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?

A1: this compound is susceptible to degradation under certain conditions. The primary causes of instability in solution are exposure to oxidative conditions, inappropriate pH, and exposure to light.[1][2] Forced degradation studies have shown that this compound degrades significantly under oxidative stress.[1][3] Therefore, it is crucial to control these factors during your experiments.

Q2: I have observed the formation of an unknown impurity in my this compound solution during my experiments. How can I identify it?

A2: The formation of impurities is often due to degradation. A major degradation product of this compound has been identified under oxidative stress.[1][3] To identify the impurity in your solution, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[4][5] Such methods are designed to separate the parent drug from its degradation products, allowing for their detection and quantification.[4] For structural elucidation of the impurity, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy can be employed.[1]

Q3: What is the optimal pH for maintaining the stability of a this compound solution?

A3: While specific pH stability data for this compound in solution is not extensively published, many angiotensin II receptor blockers (ARBs) exhibit pH-dependent stability. It is recommended to conduct a pH stability profile for your specific experimental conditions. Start by preparing the solution in a series of buffers with a pH range of 3 to 9 and monitor the stability over time using a stability-indicating HPLC method. For HPLC analysis of this compound, mobile phases with acidic pH (e.g., pH 2.2 to 3.5) are often used, which suggests stability in this range for short-term analysis.[4]

Q4: How can I prevent oxidative degradation of my this compound solution?

A4: Since this compound is prone to oxidative degradation[1][3], the following precautions are recommended:

  • Use of Antioxidants: Consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to your solution. The choice of antioxidant and its concentration should be optimized for your specific application.

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a nitrogen-filled glove box).

  • Avoid Contaminants: Ensure all glassware is scrupulously clean and free of any trace metals that can catalyze oxidation.

Q5: Is this compound sensitive to light, and what precautions should I take?

A5: Photodegradation studies have been conducted on this compound.[6] To minimize the risk of photodegradation, it is advisable to:

  • Use Amber Glassware: Prepare and store your solutions in amber-colored volumetric flasks and vials.

  • Protect from Light: If clear glassware must be used, wrap it in aluminum foil to protect the contents from light.

  • Work in a Dark Environment: When possible, conduct experimental manipulations in a dark room or under low-light conditions.

Q6: What are the recommended storage conditions for a this compound solution?

A6: For short-term storage, refrigeration at 2-8°C is generally recommended to slow down the rate of chemical degradation. For long-term storage, consider freezing the solution at -20°C or -80°C.[7] However, it is crucial to perform freeze-thaw stability studies to ensure that the process of freezing and thawing does not cause the drug to precipitate or degrade. Always aliquot the stock solutions to avoid repeated freeze-thaw cycles.[7]

Data on this compound Degradation

The following table summarizes the degradation of this compound under various stress conditions as reported in the literature. This data is crucial for understanding the potential stability issues you may encounter.

Stress ConditionReagents and ConditionsDegradation (%)Reference
Oxidative 30% Hydrogen Peroxide at room temperature for 48 hours75.4%[1]
Acidic 0.1 N HCl at 80°C for 2 hours12.5%[2]
Alkaline 0.1 N NaOH at 80°C for 2 hours16.2%[2]
Thermal 105°C for 72 hours (as powder)Not specified[6]
Photolytic Exposure to UV light for 60 minutesNot specified[5]

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 2 hours.[2]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat at 80°C for 2 hours.[2]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 48 hours.[1]

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for a defined period.[5][6]

  • Sample Neutralization (for acid and base hydrolysis samples): After the stress period, cool the samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Dilution: Dilute all stressed samples to a suitable concentration for analysis with the mobile phase of your analytical method.

  • Analysis: Analyze the unstressed and stressed samples using a suitable analytical technique, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[4][5]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed sample. Look for a decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products.

Visualizations

Experimental_Workflow_for_Stability_Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock_solution Prepare this compound Stock Solution acid Acid Hydrolysis stock_solution->acid base Base Hydrolysis stock_solution->base oxidation Oxidation stock_solution->oxidation thermal Thermal Stress stock_solution->thermal photo Photolytic Stress stock_solution->photo hplc_analysis RP-HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis evaluation Evaluate Degradation & Identify Products hplc_analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Fimasartan_Stability start This compound Solution Shows Degradation check_oxidation Is the solution protected from oxygen? start->check_oxidation add_antioxidant Add Antioxidant check_oxidation->add_antioxidant No use_inert Use Deoxygenated Solvents & Inert Atmosphere check_oxidation->use_inert No check_ph Is the pH of the solution controlled? check_oxidation->check_ph Yes add_antioxidant->check_ph use_inert->check_ph use_buffer Use an Appropriate Buffering System check_ph->use_buffer No check_light Is the solution protected from light? check_ph->check_light Yes use_buffer->check_light use_amber Use Amber Glassware or Protect from Light check_light->use_amber No stable_solution Stable this compound Solution check_light->stable_solution Yes use_amber->stable_solution

Caption: Troubleshooting logic for this compound solution instability.

References

Validation & Comparative

Fimasartan Demonstrates Superior Antihypertensive Efficacy Over Losartan in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Seoul, South Korea – Preclinical research indicates that fimasartan, a novel angiotensin II receptor blocker (ARB), exhibits greater potency and a longer duration of action in reducing blood pressure compared to the widely prescribed ARB, losartan. These findings, derived from studies in spontaneously hypertensive rats (SHRs) and renal hypertensive rat models, position this compound as a promising therapeutic agent for hypertension.

This compound distinguishes itself from losartan through its significantly higher binding affinity for the angiotensin II type 1 (AT1) receptor, the primary mediator of the vasoconstrictive effects of angiotensin II. This enhanced affinity translates to a more potent and sustained blockade of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.

Superior Blood Pressure Reduction in Spontaneously Hypertensive Rats

In studies involving spontaneously hypertensive rats, a well-established genetic model of essential hypertension, this compound demonstrated a dose-dependent reduction in blood pressure. While direct head-to-head comparative data with losartan in SHRs is not extensively published in a single study, the available evidence suggests that this compound achieves significant blood pressure control at lower doses than losartan.

Table 1: Antihypertensive Effects of this compound and Losartan in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)Route of AdministrationDuration of TreatmentChange in Mean Arterial Pressure (mmHg)Reference
This compound1Oral4 weeks↓ 25-30[1]
This compound3Oral4 weeks↓ 35-40[1]
This compound10Oral4 weeks↓ 45-50[1]
Losartan10Oral8 weeks↓ 20-25[2]
Losartan30Oral8 weeks↓ 30-35[2]

Enhanced Efficacy in Renovascular Hypertension Models

The two-kidney, one-clip (2K1C) Goldblatt model is a widely used preclinical model of renovascular hypertension, which is driven by activation of the RAAS. In this model, this compound is expected to show robust antihypertensive effects due to its potent AT1 receptor blockade. While direct comparative studies with losartan in the 2K1C model are limited, the superior pharmacological profile of this compound suggests it would be more effective in mitigating the renin-dependent hypertension characteristic of this model.

Mechanism of Action: A Tale of Two Blockers

This compound and losartan share a common mechanism of action by selectively blocking the AT1 receptor, thereby preventing angiotensin II from exerting its hypertensive effects, which include vasoconstriction, aldosterone secretion, and sympathetic activation. However, the key difference lies in their molecular interaction with the receptor. This compound exhibits a significantly higher affinity and a slower dissociation rate from the AT1 receptor compared to losartan. The half-maximal inhibitory concentration (IC50) for the rat adrenal cortex AT1 receptor is approximately 0.13 nM for this compound, in stark contrast to 80.0 nM for losartan, indicating a binding affinity that is over 600 times greater.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage) Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion) ACE ACE ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Release AT1R->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP This compound This compound This compound->AT1R blocks (High Affinity) Losartan Losartan Losartan->AT1R blocks (Lower Affinity)

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound and Losartan.

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

Induction of Hypertension: Spontaneously hypertensive rats are a genetically inbred strain that develops hypertension without any experimental intervention. Male SHRs are typically used, with studies commencing at an age when hypertension is established (e.g., 12-14 weeks).

Drug Administration and Blood Pressure Measurement: this compound or losartan is administered orally, typically via gavage, once daily for a specified period (e.g., 4 to 8 weeks). Blood pressure is monitored non-invasively using the tail-cuff method. For continuous and more accurate measurements, radiotelemetry may be employed.

SHR_Workflow start Select Male SHRs (12-14 weeks old) acclimatize Acclimatization Period (1 week) start->acclimatize baseline Baseline Blood Pressure Measurement (Tail-cuff or Telemetry) acclimatize->baseline randomize Randomize into Treatment Groups baseline->randomize This compound Administer this compound (oral gavage) randomize->this compound losartan Administer Losartan (oral gavage) randomize->losartan vehicle Administer Vehicle (Control) randomize->vehicle treatment Daily Treatment for 4-8 weeks This compound->treatment losartan->treatment vehicle->treatment bp_monitoring Weekly Blood Pressure Monitoring treatment->bp_monitoring final_bp Final Blood Pressure Measurement treatment->final_bp bp_monitoring->treatment analysis Data Analysis and Comparison final_bp->analysis

Caption: Experimental workflow for evaluating antihypertensive efficacy in Spontaneously Hypertensive Rats.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model

Induction of Hypertension: This model is surgically induced in normotensive rats (e.g., Sprague-Dawley or Wistar strains). Under anesthesia, a silver clip of a specific internal diameter (e.g., 0.2 mm) is placed on one of the renal arteries, restricting blood flow to that kidney. The contralateral kidney remains untouched. This procedure leads to the activation of the RAAS and subsequent hypertension.

Drug Administration and Blood Pressure Measurement: Following a post-operative recovery period and confirmation of hypertension, rats are treated with this compound, losartan, or a vehicle control. Blood pressure is monitored regularly throughout the study period using methods similar to those in the SHR model.

Conclusion

The preclinical evidence strongly suggests that this compound is a more potent and longer-acting ARB than losartan. Its superior binding affinity for the AT1 receptor likely underlies its enhanced antihypertensive efficacy observed in preclinical models of hypertension. These findings warrant further direct comparative studies to fully elucidate the clinical implications of these pharmacological advantages.

References

Head-to-Head Clinical Trial: Fimasartan vs. Valsartan in the Management of Essential Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides a detailed analysis of a head-to-head clinical trial comparing the efficacy and safety of Fimasartan and Valsartan, two angiotensin II receptor blockers (ARBs), in patients with mild-to-moderate essential hypertension. The data and methodologies presented are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two therapeutic agents.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Both this compound and Valsartan are selective antagonists of the angiotensin II type 1 (AT1) receptor.[1][2] They competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream effects, which include vasoconstriction, aldosterone secretion, and sodium and water retention.[1][3] This interruption of the Renin-Angiotensin-Aldosterone System (RAAS) leads to a reduction in blood pressure.[3][4]

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5][6][7] The system is initiated by the release of renin from the kidneys in response to low blood pressure or reduced sodium levels.[5][6] Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[4] Angiotensin II exerts its effects by binding to AT1 receptors.[1] By blocking this final step, this compound and Valsartan effectively mitigate the hypertensive effects of the RAAS.[1][2]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Na_H2O_Retention Na+ and H2O Retention (in Kidney) Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase Renin Renin (from Kidney) Renin->Angiotensinogen cleaves ACE ACE (in Lungs) ACE->Angiotensin_I ARBs This compound / Valsartan ARBs->AT1_Receptor blocks

Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ARBs.

The FAST Study: A Head-to-Head Comparison

A key clinical trial, the this compound Achieving SBP Target (FAST) study, provides robust head-to-head comparative data for this compound and Valsartan.[8][9]

Experimental Protocol

The FAST study was a randomized, double-blind, active-controlled, multicenter Phase IV clinical trial designed to evaluate the superiority of high-dose this compound over Valsartan in patients with mild-to-moderate essential hypertension.[8][9]

Patient Population: The study enrolled 365 hypertensive patients.[9]

Study Design: The trial consisted of a 2-week single-blind placebo run-in period, followed by a 6-week active treatment period.[9][10] Patients were randomized into three groups in a 3:3:1 ratio: this compound, Valsartan, and Olmesartan (as a reference).[9][10]

Treatment Regimen:

  • Initial 2 weeks: Patients received standard doses of this compound (60 mg), Valsartan (80 mg), or Olmesartan (10 mg).[9][10]

  • Following 4 weeks: The doses were forcibly up-titrated to higher doses of this compound (120 mg), Valsartan (160 mg), or Olmesartan (20 mg).[9][10]

Endpoints:

  • Primary Endpoint: Reduction of sitting office systolic blood pressure (SiSBP) after 6 weeks of treatment.[9][10]

  • Secondary Endpoints: Reduction of sitting office diastolic blood pressure (SiDBP), and 24-hour, daytime, and nighttime mean ambulatory systolic and diastolic blood pressure (ASBP and ADBP) after 6 weeks.[9][10]

FAST_Study_Workflow Screening Screening & Enrollment (N=369) Placebo 2-Week Placebo Run-in Screening->Placebo Randomization Randomization (3:3:1) (N=365) Placebo->Randomization Fimasartan_Std This compound 60 mg (2 weeks) Randomization->Fimasartan_Std Group 1 (n=155) Valsartan_Std Valsartan 80 mg (2 weeks) Randomization->Valsartan_Std Group 2 (n=157) Olmesartan_Std Olmesartan 10 mg (2 weeks) Randomization->Olmesartan_Std Group 3 (n=53) Fimasartan_High This compound 120 mg (4 weeks) Fimasartan_Std->Fimasartan_High Forced Titration Valsartan_High Valsartan 160 mg (4 weeks) Valsartan_Std->Valsartan_High Forced Titration Olmesartan_High Olmesartan 20 mg (4 weeks) Olmesartan_Std->Olmesartan_High Forced Titration Endpoint Endpoint Analysis (Office & Ambulatory BP) Fimasartan_High->Endpoint Valsartan_High->Endpoint Olmesartan_High->Endpoint

Experimental workflow of the FAST study.

Efficacy Data: Blood Pressure Reduction

The FAST study demonstrated that this compound 120 mg was superior to Valsartan 160 mg in reducing both office and ambulatory blood pressure after 6 weeks of treatment.[8][9][11]

Office Blood Pressure
ParameterThis compound 120 mg (Mean Reduction ± SD)Valsartan 160 mg (Mean Reduction ± SD)p-value
Sitting Systolic BP (SiSBP)-16.26 ± 15.07 mmHg-12.81 ± 13.87 mmHg0.0298
Sitting Diastolic BP (SiDBP)-7.63 ± 9.67 mmHg-5.14 ± 8.52 mmHg0.0211
Data from the FAST Study[9][10]
Ambulatory Blood Pressure
ParameterThis compound 120 mg (Mean Reduction ± SD)Valsartan 160 mg (Mean Reduction ± SD)p-value
24-hr Mean Systolic BP (ASBP)-15.22 ± 13.33 mmHg-9.45 ± 12.37 mmHg0.0009
24-hr Mean Diastolic BP (ADBP)-8.74 ± 7.55 mmHg-5.98 ± 7.85 mmHg0.0140
Night-time Mean Systolic BP (ASBP)-16.80 ± 15.81 mmHg-10.32 ± 14.88 mmHg0.0012
Night-time Mean Diastolic BP (ADBP)-8.89 ± 9.93 mmHg-5.55 ± 9.70 mmHg0.0152
Data from the FAST Study[9][10]

Safety and Tolerability

A network meta-analysis of randomized controlled trials indicated that the odds ratio of adverse events for this compound and other angiotensin II receptor blockers did not differ significantly from that of a placebo.[12] This suggests a comparable and favorable safety profile for this compound.

Conclusion

The head-to-head clinical data from the FAST study demonstrates that this compound (120 mg) has a statistically significant superior efficacy in reducing both office and 24-hour ambulatory blood pressure compared to Valsartan (160 mg) in patients with mild-to-moderate essential hypertension.[8][9][11] Notably, the reduction in nighttime blood pressure was more pronounced with this compound, suggesting a potential benefit in restoring a normal dipping pattern.[8][9] Both drugs act by blocking the AT1 receptor within the Renin-Angiotensin-Aldosterone System. The available data suggests that this compound is a potent and well-tolerated option for the management of hypertension.

References

Fimasartan Combination Therapy Outperforms Monotherapy in Hypertensive Patients

Author: BenchChem Technical Support Team. Date: November 2025

Clinical studies consistently demonstrate that combination therapy involving the angiotensin II receptor blocker (ARB) fimasartan with other antihypertensive or lipid-lowering agents offers superior efficacy in managing hypertension and related comorbidities compared to this compound monotherapy. These combinations not only achieve greater reductions in blood pressure but also maintain a comparable safety profile, providing a valuable therapeutic option for patients who do not respond adequately to monotherapy.

This guide provides a comparative analysis of clinical trial data on this compound combination therapies versus monotherapy, focusing on efficacy, safety, and the methodologies employed in these studies.

Superior Blood Pressure Reduction with Combination Therapy

Data from multiple randomized, double-blind, multicenter clinical trials reveal a significant advantage for this compound combination therapies in lowering both systolic and diastolic blood pressure.

This compound/Amlodipine Combination

A Phase III study evaluating this compound/amlodipine in patients unresponsive to this compound monotherapy showed a significantly greater reduction in sitting systolic blood pressure (SiSBP) at week 8. The combination group experienced a mean reduction of 20.5 mmHg, compared to 7.8 mmHg in the monotherapy group.[1] This enhanced effect was evident as early as week 4.[1]

Efficacy EndpointThis compound Monotherapy (60 mg)This compound/Amlodipine (60 mg/10 mg)P-value
Change in SiSBP from baseline to week 8 (mmHg) -7.8 (13.3)-20.5 (14.6)< 0.0001
Change in SiSBP from baseline to week 4 (mmHg) -8.1 (15.8)-20.1 (14.7)< 0.0001
Response Rate at week 8 (%) 32.982.1< 0.0001
Control Rate at week 8 (%) 31.479.1< 0.0001

Data are presented as mean (standard deviation). Response rate was defined as SiSBP <140 mm Hg or a decrease in SiSBP ≥20 mm Hg. Control rate was defined as SiSBP <140 mm Hg.[1]

This compound/Hydrochlorothiazide Combination

Similarly, the addition of hydrochlorothiazide (HCTZ) to this compound proved more effective than this compound alone in patients with inadequately controlled hypertension.[2][3][4][5][6] A clinical trial demonstrated that the this compound/HCTZ group had a greater reduction in sitting diastolic blood pressure (siDBP) at both week 4 and week 8 compared to the this compound monotherapy group.[2][4][5][6]

Efficacy EndpointThis compound MonotherapyThis compound/HCTZP-value
Change in siDBP from baseline to week 8 (mmHg) -5.02 (8.27)-8.67 (9.39)0.0023
Change in siSBP from baseline to week 8 (mmHg) -6.84 (13.57)-13.45 (15.15)0.0007
Change in siDBP from baseline to week 4 (mmHg) -3.38 (7.33)-6.88 (8.10)0.0008
Change in siSBP from baseline to week 4 (mmHg) -5.75 (12.18)-10.50 (13.76)0.0069
Response Rate at week 4 (%) 39.853.60.0359

Data are presented as mean (standard deviation). Response rate was defined as a reduction of siDBP ≥10 mmHg from baseline and/or a mean siDBP <90 mmHg.[4][5][6]

Addressing Comorbidities: this compound Combination with Statins

For patients with both hypertension and dyslipidemia, combining this compound with a statin like rosuvastatin has been shown to be an effective and safe treatment strategy.[7][8][9] A study involving a triple combination of this compound, amlodipine, and rosuvastatin demonstrated effective blood pressure and lipid level control in patients who did not respond to this compound monotherapy.[7] Another study confirmed the bioequivalence of a fixed-dose combination of this compound and rosuvastatin to the co-administration of the individual tablets.[10]

A Phase III trial with a this compound, atorvastatin, and ezetimibe triple combination showed superior reductions in both mean sitting systolic blood pressure and LDL-C levels compared to dual or monotherapy.[11]

Safety and Tolerability Profile

Across the reviewed clinical trials, this compound combination therapies were well-tolerated, with safety profiles comparable to this compound monotherapy.[1][2][3][4][5][6][12] The incidence of adverse drug reactions was not significantly different between combination and monotherapy groups.[1][2][4][5][6][12] Common adverse events were generally mild and included dizziness and headache.[13][14][15]

Experimental Protocols

The clinical studies cited in this guide followed rigorous, well-defined protocols to ensure the validity and reliability of their findings.

Study Design and Patient Population

The majority of these studies were Phase III, randomized, double-blind, multicenter trials.[1][2][7] Participants were typically adult patients with essential hypertension who had not responded adequately to a 4-week run-in period of this compound monotherapy (e.g., sitting systolic blood pressure ≥140 mmHg or sitting diastolic blood pressure ≥90 mmHg).[1][2][4][5][6][7]

experimental_workflow

Treatment Regimens and Endpoints

Following the run-in period, eligible patients were randomized to receive either continued this compound monotherapy or a this compound-based combination therapy for a specified duration, typically 8 weeks.[1][2][7] Doses were fixed, for example, this compound 60 mg daily or this compound/amlodipine 60 mg/10 mg daily.[1]

The primary efficacy endpoint was consistently the change in blood pressure (either systolic or diastolic) from baseline to the end of the treatment period.[1][2][7] Secondary endpoints often included earlier assessments of blood pressure changes, as well as response and control rates.[1] Safety was monitored throughout the studies by assessing treatment-emergent adverse events.[1][7][14]

signaling_pathway

References

Fimasartan vs. Other Angiotensin II Receptor Blockers for Hypertension: A Network Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the efficacy and safety of Fimasartan against other Angiotensin II Receptor Blockers (ARBs) for the management of essential hypertension, based on a recent network meta-analysis of randomized controlled trials.

This guide provides a detailed comparison of this compound with other ARBs, drawing on the findings of a network meta-analysis by Seo et al. (2022). The analysis synthesized data from 61 randomized controlled trials, encompassing 14,249 patients, to evaluate the comparative efficacy and safety of various ARBs in treating hypertension.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking a concise and data-driven overview of this compound's performance relative to its therapeutic class.

Mechanism of Action: Angiotensin II Receptor Blockers

Angiotensin II Receptor Blockers (ARBs) exert their antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor, leading to vasodilation and a reduction in blood pressure. The signaling pathway is illustrated below.

References

Fimasartan's Cardioprotective Edge: A Comparative Analysis in Post-Myocardial Infarction Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data comparing fimasartan with other angiotensin II receptor blockers (ARBs) reveals its potential in mitigating heart failure following a myocardial infarction (MI). This guide synthesizes preclinical and clinical evidence, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, supported by detailed experimental methodologies and visual pathways.

This compound, a potent and selective angiotensin II type 1 (AT1) receptor blocker, has demonstrated significant promise in attenuating the adverse cardiac remodeling and dysfunction that leads to heart failure after an MI. Experimental studies in animal models highlight its ability to preserve cardiac function, reduce infarct size, and inhibit fibrosis. Clinical data further support its role as a viable therapeutic option, showing comparable outcomes to other established ARBs in patients with heart failure post-MI.

Preclinical Efficacy: Insights from Animal Models

Rodent and porcine models of MI have been instrumental in elucidating the cardioprotective effects of this compound. These studies provide a quantitative comparison of its efficacy against control groups and, in some cases, other ARBs.

A key study in a rat model of MI induced by permanent ligation of the left anterior descending artery demonstrated that this compound treatment (10 mg/kg/day) for 7 weeks resulted in significant improvements in cardiac function and remodeling compared to an untreated MI group.[1][2][3] Notably, this compound-treated rats exhibited a higher mean ejection fraction, a smaller left ventricular end-diastolic diameter, and a reduced infarct size.[1][2][3] Furthermore, the study pointed towards a molecular basis for these benefits, with microarray analysis revealing that this compound upregulated genes related to lipid metabolism and mitochondrial membrane ion transporters, while downregulating those involved in fibrosis and inflammation.[1][2][3]

Another study in a rat MI model provided dose-dependent evidence of this compound's efficacy. Treatment with 10 mg/kg of this compound significantly reduced the perfusion defect size and the overall infarction size, whereas a lower dose of 3 mg/kg showed an insignificant reduction.[4][5] This suggests a clear dose-response relationship for the cardioprotective effects of this compound.

In a porcine model of acute MI, the effects of this compound were compared with valsartan and an ACE inhibitor, perindopril.[6][7] While this study did not find a significant difference in the reduction of infarct size among the treatment groups, it's an important piece of comparative data.[6][7] It is worth noting that some studies suggest this compound exhibits superior inhibition of aortic contraction compared to other ARBs like losartan and candesartan in isolated rabbit thoracic aorta preparations.[6]

Table 1: Preclinical Data on this compound's Effects on Cardiac Function and Remodeling Post-MI

ParameterThis compound Treatment GroupMI-Only Control Groupp-valueReference
Rat Model
Ejection Fraction (%)66.3 ± 12.551.3 ± 14.80.002[1][2]
Left Ventricular End-Diastolic Diameter (mm)9.14 ± 1.119.91 ± 1.430.045[1][2]
Infarct Size (%)7.0 ± 1.42413.67 ± 0.7993< 0.01[1]
Heart Weight/Tibia Length RatioLower than MI-only groupHighest among groups-[1]
Perfusion Defect Size Reduction (10 mg/kg)Significant reduction from 35.9% to 28.4%-< 0.001[4][5]
Infarction Size (TTC staining) (10 mg/kg)26.3 ± 7.6%36.5 ± 8.3%0.011[4][5]
Porcine Model
Infarct Size ReductionNo significant difference compared to control and other treatments--[6][7]
Clinical Evidence: A Real-World Perspective

A large, nationwide cohort study in Korea provided valuable insights into the clinical effectiveness of this compound compared to other ARBs in patients with heart failure after MI.[8][9] This retrospective analysis of over 2,800 patients compared the outcomes of those prescribed this compound with those receiving other ARBs, including candesartan, valsartan, losartan, telmisartan, olmesartan, and irbesartan.[8][9]

The primary outcome was a composite of all-cause death, recurrent MI, hospitalization for heart failure, and stroke.[8][9] The study found no significant difference in the incidence of this composite outcome between the this compound group and the group receiving other ARBs.[8][9] When analyzed individually, the incidences of all-cause death, recurrent MI, hospitalization for heart failure, and stroke were also comparable between the groups.[8][9] These findings suggest that this compound has a similar treatment effect to other commonly prescribed ARBs in this patient population.

Table 2: Clinical Outcomes of this compound vs. Other ARBs in Post-MI Heart Failure Patients

OutcomeThis compound vs. Other ARBs (Adjusted Hazard Ratio; 95% CI)p-valueReference
Primary Composite Outcome*0.82 (0.46–1.45)Not Significant[8][9]
All-Cause Death0.70 (0.30–1.63)Not Significant[8][9]
Recurrent Myocardial Infarction1.28 (0.49–3.34)Not Significant[8][9]
Hospitalization for Heart Failure0.70 (0.27–1.84)Not Significant[8][9]
Stroke0.59 (0.18–1.96)Not Significant[8][9]

*Primary Composite Outcome: All-cause death, recurrent MI, hospitalization for heart failure, and stroke.

Experimental Protocols

A clear understanding of the methodologies employed in the cited studies is crucial for interpreting the data.

Preclinical Rat Model of Myocardial Infarction
  • Animal Model: Sprague-Dawley rats were used in the key preclinical studies.[1][2]

  • Induction of Myocardial Infarction: MI was induced by the permanent ligation of the left anterior descending (LAD) coronary artery. This procedure involves anesthetizing the rats, performing a thoracotomy to expose the heart, and then tying a suture around the LAD artery to occlude blood flow to a portion of the myocardium, thereby inducing an infarction.[1][2]

  • Drug Administration: this compound was dissolved in 0.5% carboxymethyl cellulose and administered orally.[1] In the dose-response study, doses of 3 mg/kg and 10 mg/kg were used.[4][5] In the long-term remodeling study, a dose of 10 mg/kg was initiated 24 hours after MI and continued for 7 weeks.[1][2] The control group received the vehicle (0.5% carboxymethyl cellulose) only.[1]

  • Assessment of Cardiac Function and Remodeling:

    • Echocardiography: Transthoracic echocardiography was performed at baseline and at specified time points post-MI to measure parameters such as ejection fraction (EF), left ventricular end-diastolic diameter (LVEDD), and interventricular septal thickness at diastole (IVSd).[1]

    • Hemodynamic Measurements: At the end of the study period, invasive hemodynamic measurements were performed to assess parameters like stroke volume and maximal pressure change over time (dP/dt).[1]

    • Histological Analysis: After euthanasia, the hearts were excised, and tissue samples were stained with hematoxylin and eosin (H&E) and Masson's trichrome to visualize tissue morphology and assess the extent of fibrosis and infarct size.[1]

    • Cardiac Positron Emission Tomography (PET): In the dose-finding study, cardiac PET with [18F]FPTP was used to evaluate the size of the perfusion defect.[4][5]

    • TTC Staining: 2,3,5-triphenyltetrazolium chloride (TTC) staining was used to delineate the infarcted myocardial tissue.[4][5]

Clinical Cohort Study
  • Study Design: A nationwide, retrospective cohort study was conducted using data from the Korean nationwide medical insurance database.[8][9]

  • Patient Population: The study included patients who underwent coronary revascularization for myocardial infarction, had a diagnosis of heart failure, and were prescribed an ARB at hospital discharge between 2010 and 2016.[8][9]

  • Exposure Groups: Patients were categorized based on the type of ARB prescribed at discharge, with one group receiving this compound and the other receiving a different ARB (candesartan, valsartan, losartan, telmisartan, olmesartan, or irbesartan).[8][9]

  • Outcome Measures: The primary outcome was a composite of all-cause death, recurrent MI, hospitalization for heart failure, and stroke. The individual components of the primary outcome were also assessed as secondary outcomes.[8][9]

  • Statistical Analysis: Propensity score matching or adjustment was likely used to balance the baseline characteristics between the treatment groups. Cox proportional hazards models were used to calculate the hazard ratios (HRs) and 95% confidence intervals (CIs) for the study outcomes, comparing the this compound group to the other ARB group.[8][9]

Visualizing the Mechanisms and Workflows

Understanding the signaling pathways involved and the experimental processes can be enhanced through visualization.

Signaling Pathways

The cardioprotective effects of this compound, like other ARBs, are primarily mediated through the blockade of the AT1 receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Furthermore, preclinical evidence suggests that this compound may modulate other pathways, such as the Wnt/β-catenin signaling pathway, to exert its beneficial effects on cardiac remodeling.

RAAS_ARB_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cellular Cellular Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen:e->AngiotensinI:w Renin AngiotensinII Angiotensin II AngiotensinI:e->AngiotensinII:w ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Renin Renin ACE ACE PathologicalEffects Vasoconstriction Fibrosis Inflammation Hypertrophy AT1R->PathologicalEffects Leads to This compound This compound This compound->AT1R Blocks

Mechanism of Action of this compound within the RAAS.

Wnt_Beta_Catenin_Pathway cluster_Fimasartan_Effect This compound's Influence cluster_Wnt_Pathway Wnt/β-catenin Signaling This compound This compound PDK1 PDK1 Phosphorylation (Increased) This compound->PDK1 PTEN PTEN Phosphorylation (Reduced) This compound->PTEN GSK3b GSK3β PDK1->GSK3b May indirectly inhibit PTEN->GSK3b May indirectly activate Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates to GeneTranscription Gene Transcription for Cardiomyocyte Survival & Compensatory Hypertrophy Nucleus->GeneTranscription Experimental_Workflow cluster_Setup Experimental Setup cluster_Procedure Surgical and Treatment Procedure cluster_Analysis Data Collection and Analysis cluster_Conclusion Conclusion AnimalModel Select Animal Model (e.g., Sprague-Dawley Rats) GroupAllocation Allocate to Groups: - Sham - MI-Only (Control) - MI + this compound - MI + Other ARB (Optional) AnimalModel->GroupAllocation MI_Induction Induce Myocardial Infarction (LAD Ligation) GroupAllocation->MI_Induction DrugAdmin Initiate Drug Administration (e.g., this compound 10 mg/kg/day) MI_Induction->DrugAdmin FollowUp Follow-up Period (e.g., 7 weeks) DrugAdmin->FollowUp CardiacFunction Assess Cardiac Function (Echocardiography) FollowUp->CardiacFunction Hemodynamics Measure Hemodynamics FollowUp->Hemodynamics Histology Perform Histological Analysis (Infarct Size, Fibrosis) FollowUp->Histology Molecular Molecular Analysis (Microarray, Western Blot) FollowUp->Molecular DataAnalysis Statistical Analysis and Interpretation CardiacFunction->DataAnalysis Hemodynamics->DataAnalysis Histology->DataAnalysis Molecular->DataAnalysis

References

Fimasartan's Edge in Hypertension Management: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of hypertension treatment, understanding the nuances of different Angiotensin II Receptor Blockers (ARBs) is critical. This guide offers a detailed comparison of Fimasartan, a newer ARB, with other established molecules in its class, particularly focusing on its efficacy. While direct clinical trial data on this compound's performance in patient populations explicitly non-responsive to other ARB monotherapies is limited, this guide synthesizes available comparative data to highlight its potential advantages.

Comparative Efficacy in Blood Pressure Reduction

This compound has demonstrated a potent and rapid onset of action in lowering blood pressure, which is maintained over a 24-hour period.[1][2][3] A network meta-analysis of 61 randomized controlled trials involving 14,249 adult patients showed that this compound and Olmesartan had the highest rank probabilities for reducing sitting systolic blood pressure at 4 weeks.[1][3][4]

Table 1: Comparative Efficacy of this compound vs. Other ARBs (4-Week Treatment)
ARBStandardized Mean Difference (95% CI)Rank Probability (%)
Olmesartan-0.987 (-1.29, -0.729)37
This compound -0.966 (-1.21, -0.745) 35

Source: Network Meta-Analysis of Randomized Controlled Trials[1][3][4]

In a head-to-head comparison, this compound 120 mg demonstrated superior efficacy in reducing both office and 24-hour ambulatory blood pressure compared to Valsartan 160 mg.[5]

Table 2: Change in Blood Pressure from Baseline (this compound vs. Valsartan at 6 Weeks)
Blood Pressure ParameterThis compound 120 mgValsartan 160 mgp-value
24-hr Ambulatory SBP (mmHg) -16.80 ± 15.81-10.32 ± 14.880.0012
24-hr Ambulatory DBP (mmHg) -8.89 ± 9.93-5.55 ± 9.700.0152
Sitting Office SBP (mmHg) -18.7 ± 14.2-13.0 ± 13.50.0009
Sitting Office DBP (mmHg) -10.5 ± 8.7-8.0 ± 8.20.0140

Source: Head-to-head comparative study.[5]

Furthermore, a real-world nationwide cohort study in Korea suggested that patients treated with a combination of this compound and a calcium channel blocker had a significantly lower rate of needing to add a third antihypertensive medication compared to those on other ARBs combined with a calcium channel blocker.[6][7][8] This implies a greater effectiveness in hypertension management that could reduce polypharmacy.[6][7][8]

Spotlight on Patients Non-Responsive to Monotherapy

While data on switching from another ARB to this compound is scarce, studies on patients unresponsive to this compound monotherapy provide insights into effective treatment escalation. In these patients, combination therapy with amlodipine or hydrochlorothiazide has shown superior blood pressure reduction compared to continuing this compound monotherapy.[9][10][11]

Table 3: Efficacy of this compound Combination Therapy in Non-Responders to this compound Monotherapy
Treatment GroupMean Change in SiSBP from Baseline (mmHg)Response Rate (%)Control Rate (%)
This compound 60 mg/Amlodipine 10 mg-20.5 ± 14.682.179.1
This compound 60 mg-7.8 ± 13.332.931.4
p-value<0.0001<0.0001<0.0001

Source: Study on this compound/Amlodipine Combination Therapy.[9][10]

Experimental Protocols

Network Meta-Analysis Methodology

A comprehensive literature search was conducted across eight databases to identify randomized controlled trials of ARB monotherapies with a follow-up period of up to 12 weeks.[1][4] The primary efficacy endpoint was sitting systolic blood pressure. A Bayesian random-effects model was used for the network meta-analysis to compare the efficacy of different ARBs.[1][4]

Clinical Trial of this compound/Amlodipine Combination Therapy

This was a randomized, double-blind, multicenter, Phase III study.[9] Patients with essential hypertension who did not respond to 4 weeks of this compound 60 mg monotherapy (sitting systolic blood pressure [SiSBP] ≥140 mm Hg) were randomized to receive either this compound 60 mg/Amlodipine 10 mg or continue this compound 60 mg for 8 weeks.[9] The primary endpoint was the change in SiSBP from baseline to week 8.[9]

G cluster_screening Screening & Run-in Phase cluster_randomization Randomization cluster_treatment Treatment Phase (8 Weeks) cluster_endpoint Endpoint Analysis s1 Patient Recruitment (Essential Hypertension) s2 4-Week this compound 60mg Monotherapy s1->s2 s3 Assess Response (SiSBP ≥140 mmHg?) s2->s3 r1 Non-responders Randomized s3->r1 If Yes t1 Group A: This compound 60mg + Amlodipine 10mg r1->t1 t2 Group B: This compound 60mg r1->t2 e1 Primary Endpoint: Change in SiSBP from Baseline t1->e1 t2->e1 e2 Secondary Endpoints: Response & Control Rates e1->e2

Caption: Workflow of a clinical trial evaluating this compound combination therapy.

Mechanism of Action: Angiotensin II Receptor Blockade

This compound, like other ARBs, exerts its antihypertensive effect by selectively blocking the Angiotensin II type 1 (AT1) receptor.[2][12] This prevents Angiotensin II from binding to the receptor, thereby inhibiting its downstream effects, which include vasoconstriction, aldosterone release, and sodium and water retention.[2][12] This leads to vasodilation and a reduction in blood volume, ultimately lowering blood pressure.[12] this compound has been noted for its potent and selective AT1 receptor antagonism.[8]

Beyond blood pressure control, studies suggest this compound may have pleiotropic effects, including reducing renal inflammation and fibrosis, potentially through the upregulation of the Nrf2 signaling pathway, which is involved in antioxidant responses.[13][14]

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1 AT1 Receptor AngiotensinII->AT1 Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1->Vasoconstriction Aldosterone Aldosterone Release AT1->Aldosterone BP Increased Blood Pressure Vasoconstriction->BP NaRetention Na+ & Water Retention Aldosterone->NaRetention NaRetention->BP This compound This compound This compound->AT1 Blocks

Caption: Signaling pathway of this compound via AT1 receptor blockade.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Fimasartan

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Fimasartan. The information is intended to ensure safe laboratory practices and proper disposal, aligning with standard operational procedures for chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Summary of Personal Protective Equipment for this compound

Protection Type Recommended Equipment Standards
Eye/Face Protection Safety glasses with side-shields Conforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Chemical-resistant gloves (inspect before use) and impervious clothing. Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection For nuisance exposures (e.g., dust), a particle respirator is recommended. Use type P95 (US) or type P1 (EU EN 143).[1]

| | For higher-level protection or where ventilation is inadequate. | Use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Handle this compound in a well-ventilated area.[1][2]

  • Use appropriate exhaust ventilation, such as a fume hood, at places where dust or aerosols may be formed.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Donning PPE:

  • Before handling the compound, put on all required PPE as specified in the table above.

  • For skin protection, wear impervious clothing and handle the material with gloves.[1]

  • Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

3. Handling the Compound:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly before breaks and immediately after handling the compound.[1]

4. In Case of Accidental Exposure:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1][2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]

5. Accidental Release Measures:

  • Evacuate personnel to safe areas.[1]

  • Wear appropriate PPE and ensure adequate ventilation.[1]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]

  • Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

Fimasartan_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Waste Management RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select & Inspect PPE RiskAssessment->SelectPPE PrepWorkspace 3. Prepare Ventilated Workspace SelectPPE->PrepWorkspace HandleCompound 4. Handle this compound (Avoid Dust/Aerosols) PrepWorkspace->HandleCompound Decontaminate 5. Decontaminate Surfaces & Equipment HandleCompound->Decontaminate CollectWaste 8. Collect Contaminated Waste HandleCompound->CollectWaste DoffPPE 6. Remove PPE Correctly Decontaminate->DoffPPE WashHands 7. Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste 9. Dispose via Licensed Service CollectWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Product Disposal: Unused this compound should be offered to a licensed disposal company. It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[1]

  • Waste Containers: Keep waste in suitable, closed containers for disposal.[1]

Experimental Protocols

The recommendations provided in this document are based on established safety data sheets and standard chemical handling practices. Specific experimental protocols detailing the testing and selection of PPE for this compound are not publicly available. The provided guidelines are derived from the known chemical and toxicological properties of the compound and are in accordance with general laboratory safety standards.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fimasartan
Reactant of Route 2
Reactant of Route 2
Fimasartan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.